4-Fluoro-2-methylphenylboronic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(4-fluoro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMLIVUHMSIOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370435 | |
| Record name | 4-Fluoro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139911-29-8 | |
| Record name | (4-Fluoro-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluoro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Fluoro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-2-methylphenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details a robust synthetic protocol via the Grignard reaction, outlines key characterization techniques, and presents relevant physicochemical and spectral data. The information herein is intended to equip researchers and professionals in drug development with the necessary knowledge for the successful synthesis, purification, and verification of this versatile reagent.
Introduction
This compound is an organoboron compound that has garnered significant interest in the pharmaceutical and chemical industries. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing the reactivity and selectivity of its coupling reactions and the biological activity of the resulting molecules.[1] This makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.
Synthesis Pathway
The synthesis proceeds in two main steps:
-
Formation of the Grignard Reagent: 1-Bromo-4-fluoro-2-methylbenzene is reacted with magnesium turnings in an anhydrous ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form 4-fluoro-2-methylphenylmagnesium bromide.
-
Borylation and Hydrolysis: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final product, this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of arylboronic acids via Grignard reagents.
Materials:
-
1-Bromo-4-fluoro-2-methylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Preparation of 4-Fluoro-2-methylphenylmagnesium bromide (Grignard Reagent)
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve 1-Bromo-4-fluoro-2-methylbenzene (1.0 eq.) in anhydrous THF in the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension and gently heat to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark grey solution to room temperature.
Step 2: Synthesis of this compound
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve trimethyl borate or triisopropyl borate (1.5 - 2.0 eq.) in anhydrous THF.
-
Cool the borate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent from Step 1 to the cold borate solution via a cannula, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl. Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford this compound as a white to off-white solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physicochemical and spectral data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 139911-29-8 | [1] |
| Molecular Formula | C₇H₈BFO₂ | [1] |
| Molecular Weight | 153.95 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 191-201 °C | [1] |
Spectroscopic Data
While a comprehensive set of publicly available spectra for this compound is limited, the following table provides expected and typical values based on its structure and data for analogous compounds.
| Technique | Expected Data |
| ¹H NMR | * δ (ppm): 7.5-8.0 (m, aromatic protons), 2.4-2.6 (s, methyl protons), 8.0-8.5 (br s, B(OH)₂ protons). The exact shifts and coupling constants will be influenced by the solvent. |
| ¹³C NMR | * δ (ppm): ~160-165 (C-F, d, ¹JCF ≈ 245-255 Hz), ~135-140 (aromatic C-H), ~120-130 (aromatic C-H), ~110-120 (aromatic C-H), ~20-25 (methyl carbon). The carbon attached to boron will have a broad signal.[2] |
| Mass Spectrometry (EI) | * m/z: 154 (M⁺), with characteristic fragmentation patterns including loss of H₂O and B(OH)₂. |
| FTIR (KBr, cm⁻¹) | * ~3300-3500 (broad): O-H stretching of the boronic acid hydroxyl groups. * ~1600-1450: Aromatic C=C stretching. * ~1350: B-O stretching. * ~1200: C-F stretching. * ~1100: B-C stretching.[3] |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds.[1] The incorporation of the 4-fluoro-2-methylphenyl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] This reagent is particularly valuable in the development of kinase inhibitors and other targeted therapies in oncology and other disease areas.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined Grignard-based synthetic protocol is a reliable method for obtaining this important building block. The provided physicochemical and spectroscopic data serve as a benchmark for researchers to verify the identity and purity of their synthesized material. The versatility of this compound in Suzuki-Miyaura cross-coupling reactions continues to make it an indispensable tool for chemists in the discovery and development of novel therapeutics.
References
Physical and chemical properties of 4-Fluoro-2-methylphenylboronic acid
An In-depth Technical Guide to 4-Fluoro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile synthetic intermediate that holds significant importance in the fields of medicinal chemistry, organic synthesis, and materials science.[1] As a substituted arylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The presence of a fluorine atom and a methyl group on the phenyl ring enhances its reactivity and selectivity, making it a valuable building block for complex molecular architectures.[1] This guide provides a comprehensive overview of its physical and chemical properties, applications, experimental protocols, and safety considerations.
Physical and Chemical Properties
This compound is typically a white to slightly yellow crystalline powder.[1] It is stable under standard ambient conditions and is soluble in various organic solvents.[1][3]
Quantitative Data Summary
The key physical and chemical identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 139911-29-8 | [1] |
| Molecular Formula | C₇H₈BFO₂ | [1][4] |
| Molecular Weight | 153.95 g/mol | [1][5] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 191-201 °C | [1] |
| InChI Key | IQMLIVUHMSIOQP-UHFFFAOYSA-N | |
| SMILES | Cc1cc(F)ccc1B(O)O | |
| Storage | Room temperature, keep in a dry, tightly closed container | [1][3] |
Stability and Reactivity
The compound is generally stable but should be handled in accordance with good industrial hygiene and safety practices.[3] It is incompatible with strong oxidizing agents and acids.[3] Thermal decomposition may produce hazardous substances, including carbon oxides, boron oxides, and gaseous hydrogen fluoride.[3]
Core Reactivity: The Suzuki-Miyaura Coupling
The paramount chemical application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronate species (formed by the activation of the boronic acid with a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[6][7]
References
Spectral Analysis of 4-Fluoro-2-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for 4-Fluoro-2-methylphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.
Introduction to the Spectroscopic Properties
This compound presents a unique substitution pattern on the phenyl ring that influences its electronic properties and, consequently, its NMR spectra. The presence of a fluorine atom, a methyl group, and a boronic acid group leads to distinct chemical shifts and coupling patterns for the aromatic protons and carbons. This guide will detail the expected spectral data based on established principles of NMR spectroscopy and data from similar structures.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and boronic acid groups and the electron-donating nature of the methyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | Doublet of doublets | 1H | H-6 |
| ~7.0 - 7.2 | Doublet of doublets | 1H | H-5 |
| ~6.9 - 7.1 | Doublet | 1H | H-3 |
| ~4.5 - 6.0 | Broad singlet | 2H | B(OH)₂ |
| ~2.5 | Singlet | 3H | CH₃ |
Note: Predicted chemical shifts can vary based on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon atom bonded to the boronic acid group is often broad or not observed due to the quadrupolar relaxation of the boron nucleus.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~163 (d, ¹JCF ≈ 245 Hz) | C-4 |
| ~142 | C-2 |
| ~135 (d, ³JCF ≈ 8 Hz) | C-6 |
| ~130 (broad) | C-1 |
| ~118 (d, ²JCF ≈ 21 Hz) | C-5 |
| ~115 (d, ²JCF ≈ 21 Hz) | C-3 |
| ~22 | CH₃ |
Note: Predicted chemical shifts can vary. 'd' denotes a doublet due to C-F coupling.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the labile B(OH)₂ protons.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0-180 ppm).
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Structural and NMR Correlation Diagram
The following diagram illustrates the structure of this compound and highlights the key NMR correlations.
Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR signal assignments.
This comprehensive guide provides the necessary spectral information and experimental protocols to assist researchers in the confident identification and application of this compound in their synthetic endeavors.
Mass Spectrometry Analysis of 4-Fluoro-2-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Fluoro-2-methylphenylboronic acid (C₇H₈BFO₂), a key building block in pharmaceutical and organic synthesis. This document outlines detailed experimental protocols for both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques. It includes expected mass-to-charge ratios (m/z) for the parent molecule and its characteristic fragments, presented in clear tabular format. Furthermore, this guide features diagrams generated using the DOT language to visualize the experimental workflow and a proposed fragmentation pathway, offering a deeper understanding of the molecule's behavior under mass spectrometric conditions.
Introduction
This compound is a versatile reagent widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients.[1] Its purity and structural integrity are critical for the successful synthesis of target compounds. Mass spectrometry is an essential analytical technique for the characterization and quality control of this important synthetic intermediate. This guide details the primary mass spectrometric approaches for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₈BFO₂ |
| Molecular Weight | 153.95 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| Melting Point | 191-196 °C |
Mass Spectrometry Analysis
Two primary mass spectrometry techniques are suitable for the analysis of this compound: Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the latter typically requiring derivatization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules.[2][3][4][5] For arylboronic acids, ESI-MS is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is readily formed.[6][7]
The expected mass-to-charge ratios for the parent ion and potential adducts of this compound in both positive and negative ESI modes are detailed in Table 2.
| Ion Species | Formula | Expected m/z | Ionization Mode |
| Deprotonated Molecule | [C₇H₇BFO₂]⁻ | 152.94 | Negative |
| Protonated Molecule | [C₇H₈BFO₂ + H]⁺ | 154.96 | Positive |
| Sodium Adduct | [C₇H₈BFO₂ + Na]⁺ | 176.94 | Positive |
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL. For negative ion mode, the addition of a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) can facilitate deprotonation.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source is recommended for high-resolution mass analysis.
-
ESI Source Parameters:
-
Ionization Mode: Negative and Positive
-
Capillary Voltage: 2.5 - 3.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-8 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50-500
-
Acquisition Rate: 1 spectrum/second
-
Tandem mass spectrometry (MS/MS) of the deprotonated molecule (m/z 152.94) can provide structural information. A proposed fragmentation pathway is illustrated in the diagram below, based on the known fragmentation of similar arylboronic acids.
Caption: Proposed ESI-MS/MS fragmentation of deprotonated this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the polarity and low volatility of boronic acids, derivatization is necessary prior to GC-MS analysis. Trimethylsilylation (TMS) is a common derivatization method for boronic acids.
The derivatization of this compound with a TMS reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), results in the formation of a more volatile di-TMS ester. The expected mass-to-charge ratios for the derivatized molecule and its fragments are presented in Table 3.
| Ion Species | Formula | Expected m/z |
| Di-TMS Derivative (Molecular Ion) | [C₁₃H₂₄BFO₂Si₂]⁺ | 298.14 |
| Loss of Methyl Group | [C₁₂H₂₁BFO₂Si₂]⁺ | 283.12 |
| Loss of TMS Group | [C₁₀H₁₅BFO₂Si]⁺ | 225.08 |
| Phenylboronic Acid Fragment | [C₇H₈BFO₂]⁺ | 153.95 |
-
Derivatization:
-
Place approximately 0.5-1 mg of this compound into a 2 mL autosampler vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
The following diagram illustrates the proposed fragmentation pathway for the di-TMS derivative of this compound under electron ionization.
Caption: Proposed EI fragmentation of the di-TMS derivative of this compound.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: A generalized workflow for the mass spectrometry analysis of this compound.
Conclusion
This technical guide provides essential information for the mass spectrometric analysis of this compound. Both ESI-MS and GC-MS are powerful techniques for the characterization of this compound. The choice of method will depend on the specific analytical requirements, such as the need for high-throughput screening or detailed structural elucidation. The provided protocols and fragmentation data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. 16419-60-6|2-Methylphenylboronic acid|BLD Pharm [bldpharm.com]
- 2. web.gps.caltech.edu [web.gps.caltech.edu]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. gcms.cz [gcms.cz]
- 5. 2-Methylphenylboronic Acid | 16419-60-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-methylphenylboronic acid. This document details the characteristic vibrational modes, provides standardized experimental protocols for spectral acquisition, and presents a logical workflow for FT-IR analysis. The information herein is intended to support research, quality control, and drug development activities involving this compound.
Data Presentation: Characteristic Infrared Absorption Bands
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups. The table below summarizes the expected absorption frequencies, their intensities, and the corresponding vibrational assignments. These assignments are based on data from closely related compounds, such as 4-fluorophenylboronic acid and other substituted phenylboronic acids, and established infrared spectroscopy correlation tables.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H stretching, hydrogen-bonded | B(OH)₂ |
| 3080 - 3010 | Medium to Weak | C-H stretching | Aromatic C-H |
| 2980 - 2850 | Medium to Weak | C-H stretching | Methyl (CH₃) |
| 1615 - 1580 | Medium to Strong | C=C stretching | Aromatic Ring |
| 1500 - 1450 | Medium to Strong | C=C stretching | Aromatic Ring |
| 1470 - 1430 | Medium | C-H bending (asymmetric) | Methyl (CH₃) |
| 1380 - 1340 | Strong | B-O stretching | B-O |
| 1300 - 1200 | Strong | C-F stretching | Aryl-F |
| 1180 - 1140 | Medium | In-plane C-H bending | Aromatic C-H |
| 1090 - 1050 | Medium | B-C stretching | Aryl-B |
| 850 - 800 | Strong | Out-of-plane C-H bending | Aromatic C-H |
| 750 - 700 | Medium | O-H out-of-plane bending | B(OH)₂ |
Experimental Protocols
The acquisition of a high-quality FT-IR spectrum of solid this compound can be achieved using one of two primary methods: the Potassium Bromide (KBr) pellet technique or Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This traditional transmission method provides a high-quality spectrum of the pure compound.
Equipment and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
This compound sample
-
Spatula
-
Infrared lamp or oven
Procedure:
-
Drying: Gently dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background and Sample Scans: First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Attenuated Total Reflectance (ATR)-FT-IR Method
ATR is a modern, rapid technique that requires minimal sample preparation.
Equipment and Materials:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol) and a soft tissue
Procedure:
-
Background Scan: With the ATR crystal clean and free of any sample, lower the pressure arm and collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Raise the pressure arm and place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Applying Pressure: Lower the pressure arm to apply firm and even pressure on the sample, ensuring good contact with the crystal surface.
-
Sample Scan: Acquire the FT-IR spectrum of the sample.
-
Cleaning: After the measurement is complete, raise the pressure arm, remove the sample, and clean the crystal surface thoroughly with a soft tissue dampened with an appropriate solvent.
Mandatory Visualizations
Experimental Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the FT-IR spectrum of this compound.
Caption: Experimental workflow for FT-IR analysis.
Logical Relationship for Spectral Interpretation
This diagram outlines the logical steps involved in interpreting the FT-IR spectrum to confirm the structure of this compound.
Caption: Logical steps for FT-IR spectral interpretation.
An In-depth Technical Guide to 4-Fluoro-2-methylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search, the specific X-ray crystal structure for 4-Fluoro-2-methylphenylboronic acid is not publicly available in crystallographic databases. Therefore, this guide will focus on its synthesis, physicochemical properties, and significant applications, particularly in the realm of medicinal chemistry and drug development, in lieu of a detailed crystallographic analysis.
Introduction
This compound is a synthetically versatile organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in the construction of complex molecular architectures. This compound is a key building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. Its application is crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds and pharmaceutical agents.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases and literature sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BFO₂ | [1] |
| Molecular Weight | 153.95 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 201 °C (literature) | [1] |
| CAS Number | 139911-29-8 | [1] |
Experimental Protocols
3.1. Synthesis of this compound
This procedure should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials:
-
1-Bromo-4-fluoro-2-methylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B1201080)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Magnesium sulfate (B86663) (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of nitrogen, add 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting aryl lithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 1N HCl until the pH of the aqueous layer is between 1 and 2.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization.
3.2. Crystallization
Arylboronic acids are often purified by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as water or an ethanol/water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Development
This compound is a valuable reagent in drug discovery, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl scaffolds that are common in many pharmaceutical agents.
The presence of the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. The methyl group provides steric bulk and can influence the conformation of the final molecule.
One notable application is in the rhodium-catalyzed enantioselective 1,4-addition to α,β-unsaturated ketones, which is a powerful method for the synthesis of chiral molecules[3][4].
Visualizations
5.1. Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
5.2. Suzuki-Miyaura Coupling Pathway
This diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Technical Guide to the Solubility of 4-Fluoro-2-methylphenylboronic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-2-methylphenylboronic acid in common organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature for this particular compound, this document focuses on providing a framework for its empirical determination. This is achieved by presenting solubility data for structurally analogous compounds and detailing a robust experimental protocol for solubility measurement. Such information is critical for the effective use of this compound in various applications, including organic synthesis, purification, and formulation, particularly within the context of drug development where it serves as a key building block in Suzuki-Miyaura cross-coupling reactions.[1]
Understanding the Solubility of Phenylboronic Acids
The solubility of phenylboronic acids is governed by a combination of factors, including the nature of the solvent, temperature, and the physicochemical properties of the boronic acid itself. Substituents on the phenyl ring play a significant role in modifying the molecule's polarity, crystal lattice energy, and its ability to form intermolecular interactions, thereby influencing its solubility.
Generally, phenylboronic acids exhibit higher solubility in polar aprotic and protic solvents, such as ketones and ethers, and are sparingly soluble in nonpolar hydrocarbon solvents.[2][3][4] This is attributed to the polar nature of the boronic acid functional group, which can engage in hydrogen bonding and dipole-dipole interactions with polar solvent molecules.
Quantitative Solubility Data for Analogous Compounds
In the absence of specific quantitative data for this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in a range of common organic solvents at various temperatures. This data provides a valuable reference point for estimating the solubility behavior of this compound.
Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents
| Temperature (K) | Chloroform | 3-Pentanone | Acetone | Dipropyl Ether | Methylcyclohexane |
| 293.15 | 0.045 | 0.135 | 0.150 | - | - |
| 303.15 | 0.075 | 0.190 | 0.210 | - | - |
| 313.15 | 0.120 | 0.260 | 0.285 | - | - |
| 323.15 | 0.185 | 0.350 | - | - | - |
Data adapted from studies on phenylboronic acid solubility.[2][3][5]
Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | - |
Data adapted from studies on isobutoxyphenylboronic acid solubility.[5]
Experimental Protocol for Solubility Determination: The Dynamic Method
A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[2][3][5][6][7] This technique involves the visual or instrumental monitoring of the dissolution of a solid in a liquid upon controlled heating.
Principle
A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. This mixture is then heated at a constant, slow rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogeneous solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] The transition from a turbid suspension to a clear solution can be monitored by measuring the intensity of a light beam passing through the sample.
Materials and Equipment
-
Boronic Acid: this compound
-
Organic Solvents: High-purity solvents of interest
-
Jacketed Glass Vessel: To allow for precise temperature control.
-
Magnetic Stirrer and Stir Bar: For continuous and vigorous mixing.
-
Calibrated Temperature Probe: For accurate measurement of the sample temperature.
-
Luminance Probe or a Light Source and Detector: To monitor the turbidity of the mixture.
-
Heating/Cooling Circulator: To control the temperature of the jacketed vessel.
Procedure
-
Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel to create a mixture of known composition.
-
Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure a uniform suspension.[5]
-
Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves with increasing temperature, the turbidity of the mixture will decrease, leading to an increase in light transmission.[5]
-
Equilibrium Point Determination: The temperature at which the turbidity completely disappears and the light transmission reaches a maximum and plateaus is recorded as the solid-liquid equilibrium point for that specific mole fraction.[5]
-
Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of boronic acid solubility using the dynamic method.
Caption: Workflow for determining boronic acid solubility via the dynamic method.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Stability and Storage of 4-Fluoro-2-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylphenylboronic acid is a versatile synthetic intermediate, playing a crucial role in modern medicinal chemistry and materials science. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules, including a variety of pharmaceuticals.[1] Notably, it serves as a key building block in the development of targeted anti-cancer therapies, such as pan-Raf and mTOR inhibitors.[2][3][4][5] The fluorine substituent on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.[6] However, like many arylboronic acids, this compound is susceptible to degradation, which can impact its purity, reactivity, and the overall success of synthetic endeavors. This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, along with experimental protocols for its stability assessment and a discussion of its role in relevant drug development signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈BFO₂ | [1] |
| Molecular Weight | 153.95 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
| Melting Point | 191-196 °C | |
| CAS Number | 139911-29-8 | [1] |
Stability Profile and Degradation Pathways
Arylboronic acids are known to be sensitive to certain environmental factors, leading to degradation over time. Understanding these degradation pathways is critical for ensuring the quality and reactivity of this compound.
Key Degradation Pathways:
-
Formation of Boroxines (Anhydrides): The most common degradation pathway for boronic acids is the intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process that can be influenced by the presence of water.
-
Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This process is often facilitated by aqueous conditions and can be influenced by pH.[7][8][9] Studies on fluorinated phenylboronic acids have shown that their hydrolytic stability is dependent on pH and temperature.[10][11]
-
Oxidation: Arylboronic acids can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[12][13]
The stability of fluorinated phenylboronic acids is influenced by the position and number of fluorine substituents. Generally, the introduction of electron-withdrawing fluorine atoms can enhance the Lewis acidity of the boronic acid.[6][10][11][14] While a direct correlation between acidity and decomposition rate is not always straightforward, compounds with multiple fluorine atoms, especially in the ortho positions, have been observed to be less stable.[10][11]
Recommended Storage and Handling
To minimize degradation and ensure the longevity of this compound, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store in a refrigerator (2-8 °C). | Reduces the rate of chemical degradation. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation. | |
| Moisture | Keep in a tightly sealed container in a dry place. | Prevents hydrolysis and formation of boroxines. | [7][9] |
| Light | Protect from light. | Prevents potential photolytic degradation. |
Handling:
-
Use in a well-ventilated area.
-
Avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle and open the container with care.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under various conditions, a stability-indicating assay method (SIAM) should be developed and validated. This typically involves forced degradation studies to generate potential degradation products.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period. Withdraw samples at various time points, dissolve in the mobile phase, and analyze by HPLC.
-
Photolytic Degradation: Expose a known amount of the solid compound and a solution of the compound to light in a photostability chamber. The exposure should comply with ICH Q1B guidelines. Analyze the samples by HPLC.
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is commonly used for the analysis of arylboronic acids and their degradation products.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220-280 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Role in Drug Development and Relevant Signaling Pathways
This compound is a valuable building block in the synthesis of kinase inhibitors for cancer therapy. Its incorporation into drug candidates often targets key signaling pathways that are dysregulated in cancer.
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a key component of this pathway, are common in many cancers, including melanoma. This compound has been utilized in the synthesis of pan-Raf inhibitors, which are designed to target all isoforms of the Raf kinase (A-Raf, B-Raf, and C-Raf) and overcome resistance to selective B-Raf inhibitors.[2][15][16]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of intervention for pan-Raf inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Dysregulation of this pathway is also a hallmark of many cancers. This compound and similar boronic acids are used in the synthesis of mTOR inhibitors, which can block the activity of the mTOR kinase and thereby inhibit cancer cell growth.[3][4][5][17]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of mTOR inhibitors.
Logical Workflow for Stability Assessment
The process of assessing the stability of a chemical entity like this compound follows a logical progression from understanding its intrinsic properties to developing robust analytical methods for its monitoring.
Caption: Logical workflow for the stability assessment of this compound.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly for the development of novel therapeutics. However, its inherent instability necessitates careful storage and handling to maintain its quality and reactivity. By understanding its degradation pathways and implementing appropriate storage conditions, researchers can ensure the reliability of their synthetic results. The development of a validated stability-indicating assay method is crucial for monitoring the purity of this compound over time and is a key component of quality control in drug development. The use of this boronic acid in the synthesis of targeted cancer therapies highlights its importance in advancing medicinal chemistry and oncology research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. theraindx.com [theraindx.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 12. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Commercial 4-Fluoro-2-methylphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methylphenylboronic acid is a critical building block in modern medicinal chemistry and drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2] The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted byproducts in the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial this compound, including the identification of potential impurities, detailed experimental protocols for various analytical techniques, and data interpretation.
Introduction
This compound (C₇H₈BFO₂) is an aromatic boronic acid with a molecular weight of 153.95 g/mol .[1][2] Its utility in carbon-carbon bond formation makes it a valuable reagent in the synthesis of a wide range of pharmaceuticals.[1] Given its role as a key starting material, a thorough understanding and rigorous assessment of its purity are essential for process control, reproducibility, and regulatory compliance in drug development. This guide outlines a systematic approach to purity assessment, employing a suite of orthogonal analytical techniques.
Potential Impurities in Commercial this compound
The impurity profile of commercial this compound is largely dictated by its synthetic route and storage conditions. A common synthetic pathway involves the Grignard reaction of 1-bromo-4-fluoro-2-methylbenzene with a borate (B1201080) ester, followed by acidic hydrolysis.[3] Based on this, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 1-bromo-4-fluoro-2-methylbenzene.
-
By-products: Homocoupling products of the Grignard reagent, such as 4,4'-difluoro-2,2'-dimethylbiphenyl.
-
Reagents: Residual borate esters (e.g., triisopropyl borate) and inorganic salts from workup.
-
-
Degradation Products:
-
Boroxine (Anhydride): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is often a reversible process in the presence of water.
-
Protodeboronation Product: Cleavage of the C-B bond, leading to the formation of 1-fluoro-3-methylbenzene. This degradation is a known pathway for arylboronic acids.[4]
-
Oxidation Products: Oxidation of the boronic acid can lead to the corresponding phenol, 4-fluoro-2-methylphenol.
-
-
Residual Solvents: Solvents used in the synthesis and purification, such as tetrahydrofuran (B95107) (THF), toluene, hexanes, and ethyl acetate.
-
Water Content: As a solid, the material can contain varying amounts of water, which can influence its reactivity and the formation of boroxine.
Below is a diagram illustrating the potential impurity profile of this compound.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is necessary for a comprehensive purity assessment. The following diagram outlines a typical workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a primary technique for determining the purity of this compound and quantifying related substances. A reversed-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 1:1 mixture of mobile phase A and B to a final concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. It relies on the comparison of the integral of an analyte signal to that of a certified internal standard.
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved aromatic proton signal of this compound.
-
Integrate the olefinic proton signal of maleic acid.
-
Calculate the purity using the standard qNMR equation, accounting for the molecular weights, number of protons in the integrated signals, and the purity of the internal standard.
-
Karl Fischer Titration
This method is used to determine the water content in the sample.
Experimental Protocol:
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer titrant and solvent (e.g., methanol-based).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.
-
Titrate to the endpoint. The water content is calculated automatically by the instrument.
-
Potentiometric Titration
This is a classic method for determining the assay of the boronic acid. Boric acid is a weak acid, but its acidity can be enhanced by the addition of a polyol, such as mannitol, which forms a more acidic complex.[5]
Experimental Protocol:
-
Instrumentation: Autotitrator with a pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH).
-
Solvent System: A mixture of water and a suitable organic solvent (e.g., methanol) to ensure solubility.
-
Complexing Agent: D-Mannitol.
-
Procedure:
-
Accurately weigh approximately 150 mg of the sample into a beaker.
-
Dissolve the sample in a suitable solvent mixture.
-
Add an excess of D-mannitol.
-
Titrate with standardized 0.1 M NaOH, recording the pH as a function of the titrant volume.
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the assay based on the volume of titrant consumed.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile impurities and residual solvents. Due to the low volatility of boronic acids, derivatization is typically required for their analysis by GC. Silylation is a common derivatization technique.[6][7][8][9][10]
Experimental Protocol:
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of MSTFA + 1% TMCS and 100 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium.
-
Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions: Electron ionization (EI) at 70 eV.
Melting Point
The melting point is a useful physical characteristic for a preliminary assessment of purity. A sharp melting range close to the literature value suggests high purity.
-
Procedure: Determine the melting point using a standard melting point apparatus.
Data Presentation and Interpretation
The results from the various analytical techniques should be summarized in a clear and concise manner.
Table 1: Purity and Impurity Profile of a Typical Commercial Batch of this compound
| Parameter | Method | Result | Specification |
| Assay | Potentiometric Titration | 99.2% | ≥ 98.0% |
| Purity (Area %) | HPLC | 99.5% | ≥ 98.0% |
| Absolute Purity | qNMR | 99.1% | Report Value |
| Water Content | Karl Fischer Titration | 0.3% | ≤ 0.5% |
| Melting Point | Melting Point Apparatus | 198-200 °C | 191-201 °C |
| Individual Impurities | |||
| 1-bromo-4-fluoro-2-methylbenzene | HPLC | 0.05% | ≤ 0.1% |
| 4,4'-difluoro-2,2'-dimethylbiphenyl | HPLC | Not Detected | ≤ 0.1% |
| Boroxine | HPLC | 0.2% | Report Value |
| 1-fluoro-3-methylbenzene | GC-MS | Not Detected | ≤ 0.1% |
| Residual Solvents | |||
| Tetrahydrofuran | GC-MS | < 100 ppm | ≤ 720 ppm (ICH) |
| Toluene | GC-MS | < 50 ppm | ≤ 890 ppm (ICH) |
Conclusion
The purity assessment of this compound requires a comprehensive approach utilizing orthogonal analytical techniques. HPLC and qNMR are powerful for determining purity and identifying organic impurities, while potentiometric titration provides a reliable assay value. Karl Fischer titration is essential for quantifying water content, and GC-MS is crucial for analyzing volatile impurities and residual solvents. A thorough understanding of the synthetic route and potential degradation pathways is key to interpreting the analytical data and ensuring the quality of this critical raw material for drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 139911-29-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. metrohm.com [metrohm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. gcms.cz [gcms.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Synthetic Versatility of 4-Fluoro-2-methylphenylboronic Acid: A Technical Guide for Organic Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the applications of 4-Fluoro-2-methylphenylboronic acid in modern organic synthesis. This document provides an in-depth overview of its utility, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Introduction
This compound has emerged as a valuable and versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, imparts distinct electronic and steric properties that enhance its reactivity and selectivity in a variety of chemical transformations. This guide explores the core applications of this reagent, with a primary focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] The strategic incorporation of the 4-fluoro-2-methylphenyl moiety is of significant interest in the design of novel pharmaceuticals and advanced materials, where the presence of fluorine can modulate physicochemical properties such as metabolic stability, binding affinity, and lipophilicity.[3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound lies in its participation as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials.[4][5][6]
The general scheme for the Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a base.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Coupling Partners
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions utilizing this compound with a range of aryl and heteroaryl halides. The data highlights the versatility of this reagent and provides a baseline for reaction optimization.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-bromo-5-fluorobenzoate | Pd(PPh₃)₄ (2) | 2M Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 9 | 92 |
| 2 | 2-Bromo-4-fluoro-5-methylpyridine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | >95 (typical) |
| 3 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85-95 (typical) |
| 4 | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Doxane | 80 | 4 | 71 (for phenylboronic acid) |
| 5 | 2-Bromothiophene | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 60-70 (typical for heteroaryl halides) |
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This procedure can be adapted and optimized for different substrates.
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane or Toluene
-
Water (if using a biphasic system)
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling the flask three times.
-
Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[7]
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
The logical flow of a typical synthesis and purification process is depicted below.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery and Medicinal Chemistry
The 4-fluoro-2-methylphenyl motif is a valuable pharmacophore in the design of kinase inhibitors and other therapeutic agents. The fluorine atom can engage in favorable interactions with protein active sites and enhance metabolic stability, while the methyl group can provide steric bulk and influence the conformation of the molecule. For instance, structurally similar moieties are found in potent inhibitors of signaling pathways implicated in cancer, such as the MAPK/ERK pathway.[3][8][9] The Suzuki-Miyaura coupling provides a convergent and efficient route to assemble these complex molecules, allowing for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound is a highly effective and versatile reagent in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl and heterobiaryl structures. The reliable protocols and broad substrate scope make it an indispensable tool for researchers in medicinal chemistry, drug development, and materials science. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Fluoro-2-methylphenylboronic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methylphenylboronic acid, a key organoboron compound, has emerged as a vital building block in modern organic synthesis. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart desirable properties for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and primary applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Introduction
This compound (CAS No. 139911-29-8) is an aromatic boronic acid that has gained significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The incorporation of the 4-fluoro-2-methylphenyl moiety into molecules is of particular interest in drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed technical resource on the history, synthesis, and application of this important reagent.
Discovery and History
While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the scientific literature, its emergence is closely tied to the broader development and application of substituted phenylboronic acids in organic synthesis. The widespread use of such compounds began to flourish following the development of the Suzuki-Miyaura coupling reaction in the late 1970s and its subsequent popularization. The synthesis of a wide variety of substituted arylboronic acids, including fluorinated and methylated analogs, has since been reported in numerous patents and publications, driven by the demand for novel building blocks in drug discovery and materials science. Commercial availability of this compound from various chemical suppliers indicates its established role in the field.[2][]
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound involves the reaction of a corresponding organometallic species with a borate (B1201080) ester. The primary route utilizes an organolithium intermediate generated from the corresponding aryl halide.
Synthesis via Lithiation of 1-Bromo-4-fluoro-2-methylbenzene
This method involves the halogen-metal exchange of 1-bromo-4-fluoro-2-methylbenzene with an organolithium reagent, typically n-butyllithium, at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate, such as triisopropyl borate. Subsequent hydrolysis of the boronate ester yields the desired boronic acid.
Experimental Protocol:
A detailed protocol adapted from procedures for analogous compounds is as follows:[4][5]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.
-
Initial Charge: The flask is charged with 1-bromo-4-fluoro-2-methylbenzene (1.0 eq.) and anhydrous tetrahydrofuran (B95107) (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.1 eq.) is added dropwise to the aryllithium solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1N hydrochloric acid until the pH of the aqueous layer is between 5 and 6. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford this compound as a white to off-white solid.
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Physical and Spectroscopic Properties
This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physical and spectroscopic data is presented below.
| Property | Value | Reference |
| CAS Number | 139911-29-8 | [1] |
| Molecular Formula | C₇H₈BFO₂ | [1] |
| Molecular Weight | 153.95 g/mol | [1] |
| Melting Point | 191-196 °C | |
| Appearance | White to light yellow powder/crystal | [1] |
Spectroscopic Data:
-
¹H NMR (in CDCl₃):
-
Aromatic protons: δ 7.0-8.0 ppm (multiplets)
-
Methyl protons: δ 2.2-2.6 ppm (singlet)
-
B(OH)₂ protons: δ 4.5-6.0 ppm (broad singlet)
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons: δ 110-145 ppm
-
Methyl carbon: δ 15-25 ppm
-
Carbon attached to Boron: Often not observed or is a very broad signal.
-
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl and substituted aromatic compounds.[1]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organic halide or triflate. This reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.
General Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide/triflate.
Experimental Protocol: Synthesis of 4'-Fluoro-4-methoxy-2'-methyl-1,1'-biphenyl
The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole (B123540).
-
Reaction Setup: A round-bottom flask is charged with this compound (1.2 eq.), 4-bromoanisole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: A degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water, is added.
-
Reaction: The mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the biaryl product.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its primary utility in the construction of C-C bonds through the Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and materials scientists. The synthetic routes to this compound are well-established, primarily through the lithiation of the corresponding aryl bromide. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become a cornerstone in modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] It is particularly vital for the synthesis of biaryl and substituted biphenyl (B1667301) structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 4-Fluoro-2-methylphenylboronic acid. The incorporation of a fluorine atom and an ortho-methyl group presents unique considerations. Fluorinated organic molecules are of high interest in drug development as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[3] The ortho-methyl group introduces steric hindrance, which can be challenging and may require careful optimization of reaction conditions to achieve high yields.[6][7]
General Reaction Scheme
The general transformation involves the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system.
Figure 1. General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Conditions and Optimization
Achieving high yields in the Suzuki-Miyaura coupling, especially with sterically hindered substrates like this compound, often requires screening and optimization of various parameters. The tables below summarize common starting points and conditions for optimization.
Table 1: Catalyst, Ligand, and Base Systems for Screening
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| 1 | Pd(PPh₃)₄ (3-5) | --- | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 90-100 | A classic, often effective starting point.[5] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | Toluene / H₂O (10:1) | 100-110 | Buchwald ligands like SPhos are excellent for hindered substrates.[8] |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3-4.5) | CsF or KF (3) | 1,4-Dioxane | 100-110 | Trialkylphosphine ligands can be very effective; fluoride (B91410) bases are an alternative.[5][9] |
| 4 | Pd(dppf)Cl₂ (3-5) | --- | Na₂CO₃ (2) | DME or Toluene | 80-90 | Often effective for a wide range of substrates. |
Table 2: Solvent and Temperature Optimization
| Entry | Solvent System | Volume Ratio | Temperature (°C) | Expected Outcome |
| 1 | Toluene / H₂O | 5:1 to 10:1 | 100-110 | Good for many standard couplings, especially with phosphate (B84403) bases.[8] |
| 2 | 1,4-Dioxane / H₂O | 4:1 to 5:1 | 90-110 | A very common and versatile solvent system.[5] |
| 3 | Acetonitrile / H₂O | 1:1 to 3:1 | 80-100 | Can lead to faster reactions in some cases.[10] |
| 4 | 2-Propanol / H₂O | 1:1 | 80 | A "greener" solvent alternative that can be effective.[5] |
| 5 | Methanol | N/A | Reflux | Can be unusually fast, potentially via in situ transesterification of the boronic acid.[9] |
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound and an aryl bromide.
Materials and Equipment
-
This compound
-
Aryl bromide (or other halide/triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add the anhydrous organic solvent (e.g., Toluene, 4 mL) followed by degassed water (0.4 mL). The solvent mixture should be thoroughly degassed beforehand by bubbling with inert gas for 15-20 minutes.
-
-
Reaction:
-
Place the flask in a preheated oil bath and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biphenyl product.
-
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanism and workflow of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of various palladium catalysts in the Suzuki-Miyaura cross-coupling of 4-Fluoro-2-methylphenylboronic acid with aryl halides. This sterically hindered boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The protocols and data presented herein are intended to assist in the development of efficient and high-yielding cross-coupling reactions.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
This compound is a particularly useful reagent in drug discovery and development. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the ortho-methyl group provides steric bulk that can influence the conformation of the final molecule. However, this steric hindrance also presents a challenge for the cross-coupling reaction, often requiring carefully selected catalysts and reaction conditions to achieve high yields.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Performance of Palladium Catalysts
The choice of palladium catalyst and ligand is crucial for the successful coupling of the sterically hindered this compound. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. Below is a summary of various catalyst systems and their performance in the Suzuki-Miyaura coupling of this compound with different aryl halides.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Chloroanisole | K₃PO₄ | Dioxane/H₂O | 100 | 1 | 98 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | CsF | THF | RT | 12 | High |
| PdCl₂(dppf) | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80-100 | - | Moderate |
| Pd(PPh₃)₄ | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 18 | 65 |
| Pd(OAc)₂ / PCy₃ | Aryl Triflates | K₃PO₄ | Toluene (B28343) | RT | - | High |
Note: The data presented is a compilation from various sources and reaction conditions may vary. Direct comparison of yields should be made with caution. "RT" denotes room temperature.
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These protocols can be adapted and optimized for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is suitable for a wide range of aryl bromides and chlorides, particularly when using a bulky, electron-rich phosphine ligand like SPhos.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol utilizes the commonly available Tetrakis(triphenylphosphine)palladium(0) and is effective for many aryl bromides and iodides.
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and this compound in toluene and ethanol.
-
Add the aqueous solution of sodium carbonate.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of complex biaryl molecules. The steric hindrance from the ortho-methyl group necessitates careful optimization of the catalyst system and reaction conditions. The use of bulky, electron-rich phosphine ligands with palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ has been shown to be effective. The provided protocols offer a solid starting point for researchers to develop robust and high-yielding coupling reactions with this important building block.
Optimal base and solvent conditions for Suzuki reactions with 4-Fluoro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Fluoro-2-methylphenylboronic acid. This sterically hindered boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The protocols and data presented herein are compiled from established methodologies for Suzuki couplings, with a focus on conditions suitable for ortho-substituted reactants.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[1][2] For a successful and high-yielding Suzuki reaction, the careful selection of the palladium catalyst, ligand, base, and solvent system is critical, especially when dealing with sterically hindered substrates like this compound.[3][4]
Key Reaction Components and Considerations
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3] The efficiency of each step is influenced by the reaction components:
-
Palladium Catalyst: Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used. Pd(II) sources require in-situ reduction to the active Pd(0) species.[3]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos and XPhos) are often necessary for coupling sterically hindered substrates as they facilitate both the oxidative addition and reductive elimination steps.[3][5]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base is often dependent on the solvent and the sensitivity of the substrates.[3][6]
-
Solvent: A variety of solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base. Common choices include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons like toluene (B28343).[3][5]
Optimized Reaction Conditions for Structurally Similar Boronic Acids
While specific data for this compound is limited in readily available literature, a highly relevant protocol for the Suzuki coupling of the structurally and sterically similar 5-bromo-2-methoxyphenylboronic acid with 5-bromo-2-fluoropyridine (B45044) demonstrates excellent yield.[7] The ortho-methoxy group in this example presents a similar steric challenge to the ortho-methyl group of the target boronic acid.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-2-fluoropyridine | 5-bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ (1.5) | Dioxane/H₂O | 100 | 8 | 92 | [7] |
This successful example suggests that a catalyst system of Pd(PPh₃)₄ with K₃PO₄ in a dioxane/water mixture provides a robust starting point for optimizing reactions with this compound.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrate combinations.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from a high-yielding reaction with a sterically similar boronic acid.[7]
Reagents and Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (1.5 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and K₃PO₄ (1.5 eq.).
-
In a separate vial, weigh the Pd(PPh₃)₄ catalyst (0.015 eq.).
-
Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., nitrogen) at least three times to remove oxygen.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Add degassed 1,4-dioxane, followed by degassed water (a common ratio is 4:1 to 10:1 dioxane to water). The final concentration of the aryl halide should be in the range of 0.1-0.2 M.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Alternative Conditions for Challenging or Heteroaryl Halides
For less reactive aryl chlorides or challenging heteroaryl halides, a more robust catalyst system and different base may be required. This protocol is based on general recommendations for such substrates.[5][8][9]
Reagents and Materials:
-
This compound (1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Dimethoxyethane (DME) or Tetrahydrofuran (THF)
-
Water (optional, but often beneficial)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), this compound (1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.) to a reaction vessel.
-
Add the degassed solvent (e.g., DME, THF, or a mixture with water).
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Follow the workup and purification steps as described in Protocol 1.
Visualizing the Process
To aid in understanding the experimental setup and reaction mechanism, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different ligands, particularly bulky biarylphosphine ligands like SPhos or XPhos, which are effective for sterically hindered substrates.[3][5] Increasing the reaction temperature or switching to a higher-boiling solvent like toluene might also be beneficial.
-
Protodeboronation: This side reaction, the cleavage of the C-B bond, can be a significant issue. Using milder bases like K₂CO₃ or Cs₂CO₃, or ensuring the reaction is not overheated can help minimize this pathway.[4]
-
Homocoupling of Boronic Acid: The formation of a biaryl from two molecules of the boronic acid can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere is crucial.[3]
By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable biaryl compounds.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a fundamental transformation in modern organic chemistry, with profound implications for drug discovery and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the formation of C-C bonds, enabling the efficient construction of complex biaryl compounds. This protocol focuses on the application of 4-Fluoro-2-methylphenylboronic acid as a key building block in these syntheses. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, making fluorinated biaryl compounds particularly attractive in medicinal chemistry.[1]
Core Concepts and Applications
This compound is a versatile reagent in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction, for the synthesis of substituted biaryl compounds. The unique substitution pattern of this boronic acid, featuring a fluorine atom and a methyl group, allows for the introduction of specific steric and electronic properties into the target molecules. These properties can be crucial for optimizing the biological activity and selectivity of drug candidates. Biaryl compounds synthesized using this reagent are of significant interest in the development of targeted therapies, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides.
General Protocol for Suzuki-Miyaura Coupling
This protocol can be adapted for various aryl halides. Specific examples with detailed conditions and yields are provided in the data table below.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂])
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄))
-
Solvent (e.g., Toluene, 1,4-Dioxane, Ethanol, Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent or solvent mixture to the flask via syringe.
-
Reaction: Stir the mixture at the specified temperature (typically ranging from 65°C to reflux) for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various biaryl compounds using this compound.
| Aryl Halide Partner | Catalyst (mol%) | Base (eq.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-bromo-5-fluorobenzoate | Pd(PPh₃)₄ (2) | Na₂CO₃ (2M aq.) (2) | Toluene / Ethanol | Reflux | 9 | 92 | |
| 4-Iodotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane / H₂O | 80 | 12 | 85-95 | |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene / H₂O | 100 | 4 | >95 | |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ (2) | t-BuOH / H₂O | 80 | 18 | 93 | |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene / EtOH / H₂O | 90 | 16 | 88 | |
| 1-Chloro-4-methoxybenzene | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 110 | 24 | 78 |
Mandatory Visualization
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
Potential Application in Kinase Inhibitor Signaling Pathways
Biaryl scaffolds are prevalent in kinase inhibitors. While specific compounds derived from this compound are proprietary, this diagram illustrates a general mechanism of action for a hypothetical inhibitor targeting a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.
References
Application of 4-Fluoro-2-methylphenylboronic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylphenylboronic acid is a versatile and crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its unique structural features, including the fluorine atom and the methyl group, contribute to enhanced binding affinity, metabolic stability, and overall efficacy of the final drug molecule. This reagent is prominently utilized in Suzuki-Miyaura cross-coupling reactions to form key carbon-carbon bonds in the synthesis of complex kinase inhibitors.[1] Kinase inhibitors are a major class of targeted therapeutics that interfere with the action of protein kinases, enzymes that play a critical role in cell signaling, growth, and proliferation. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable multi-kinase inhibitors, specifically Cabozantinib and Foretinib. It also outlines the relevant signaling pathways and presents key biological activity data.
Featured Kinase Inhibitors
Cabozantinib (XL184)
Cabozantinib is an orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, RET, KIT, AXL, and FLT3.[2][3] It is approved for the treatment of medullary thyroid cancer and advanced renal cell carcinoma. The incorporation of the 4-fluoro-2-methylphenyl moiety is a key structural feature contributing to its potent inhibitory activity.
Foretinib (GSK1363089)
Foretinib is another multi-kinase inhibitor that targets MET and VEGFR2, among others.[4] It has been investigated in numerous clinical trials for various cancers.[4] Similar to Cabozantinib, its structure features a core scaffold derivatized through a reaction that can involve precursors synthesized using this compound.
Target Kinase Signaling Pathways
Cabozantinib and Foretinib exert their therapeutic effects by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The primary targets are the MET and VEGFR2 signaling pathways.
The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events that promote cell proliferation, survival, migration, and invasion. Similarly, the VEGFR2 pathway, activated by vascular endothelial growth factor (VEGF), is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5][6][7] By inhibiting these pathways, Cabozantinib and Foretinib can effectively starve tumors and prevent their spread.
Quantitative Data
The following tables summarize the in vitro inhibitory activities of Cabozantinib and Foretinib against various kinases and their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Kinase Target | IC50 (nM) |
| Cabozantinib | VEGFR2 | 0.035[2] |
| c-Met | 1.3[2] | |
| RET | 4.0[2] | |
| KIT | 4.6[2] | |
| FLT1 | 12.0[2] | |
| FLT3 | 11.3[2] | |
| FLT4 | 6.0[2] | |
| TIE2 | 14.3[2] | |
| AXL | 7.0[2] | |
| Foretinib | c-Met | 3.4 |
| KDR (VEGFR2) | 1.6 | |
| Ron | 27 | |
| Flt-1 | 10 | |
| Flt-4 | 28 | |
| Kit | 8.1 | |
| PDGFRβ | 130 | |
| Tie-2 | 110 |
Table 2: Cellular Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Cabozantinib | TT | Medullary Thyroid Cancer | 85 |
| H441 | Non-Small Cell Lung Cancer | 19 | |
| A549 | Non-Small Cell Lung Cancer | >10,000 | |
| PC-3 | Prostate Cancer | 130 | |
| MDA-MB-231 | Breast Cancer | 160 | |
| Foretinib | SNU-5 | Gastric Carcinoma | 1.0 |
| GTL-16 | Gastric Carcinoma | 2.0 | |
| Hs746T | Gastric Carcinoma | 3.0 | |
| U-87 MG | Glioblastoma | 11 |
Experimental Protocols
The synthesis of kinase inhibitors like Cabozantinib often involves a multi-step process. A key step that can utilize this compound is the Suzuki-Miyaura coupling reaction. Below is a representative, generalized protocol for such a reaction, followed by a more specific workflow for the synthesis of a key intermediate.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, ethanol/water mixture)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Synthetic Workflow for a Cabozantinib Precursor
The following diagram illustrates a plausible synthetic workflow for a precursor to Cabozantinib, highlighting the Suzuki-Miyaura coupling step.
Conclusion
This compound is an indispensable reagent in the synthesis of potent kinase inhibitors. Its application in the construction of molecules like Cabozantinib and Foretinib underscores its importance in the development of targeted cancer therapies. The protocols and data presented here provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors, facilitating the exploration of new chemical space and the optimization of drug candidates. The strategic use of this building block, particularly in robust and versatile reactions like the Suzuki-Miyaura coupling, will undoubtedly continue to contribute to advancements in oncology drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug: Cabozantinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-2-methylphenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylphenylboronic acid is a versatile synthetic intermediate widely employed in medicinal chemistry and pharmaceutical development. Its unique structural features, including a fluorine atom and a methyl group on the phenyl ring, impart desirable electronic and steric properties that are advantageous in the synthesis of complex organic molecules. This boronic acid is a key building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] The introduction of the 4-fluoro-2-methylphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as enhancing metabolic stability, binding affinity, and cell permeability.[3] Consequently, this reagent has found application in the synthesis of various therapeutic agents, including potent and selective kinase inhibitors for oncology.[2][3]
Core Applications in Pharmaceutical Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of biaryl and heteroaryl-aryl structures.[1][2] These structural motifs are prevalent in a vast number of approved drugs and clinical candidates.[3] The reaction involves the coupling of the organoboronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
Key Advantages in Synthesis:
-
Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, providing access to a diverse array of molecular scaffolds.
-
Stability: As a boronic acid, it is generally more stable and less toxic than many other organometallic reagents.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction conditions are typically mild and tolerate a broad range of functional groups, which is crucial in multi-step pharmaceutical syntheses.
Data Presentation: Exemplary Reaction Parameters for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids with various aryl and heteroaryl halides. This data serves as a guide for reaction optimization.
| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Halide/Triflate) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Yield (%) |
| Arylboronic acid | 5-iodo-4-fluoro-2-methyl-1H-indole | SPhos Pd G3 | --- | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 60-110 | High |
| Arylboronic acid | 5-halo-4-fluoro-2-methyl-1H-indole | Pd(dppf)Cl₂ | --- | K₂CO₃ | DME or Dioxane/H₂O | 80-100 | Good to Excellent |
| Phenylboronic acid | 4-bromoacetophenone | Pd(OAc)₂ (0.5) | --- | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Excellent |
| Phenylboronic acid | 4-bromoanisole | Pd(OAc)₂ (1) | --- | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good |
| N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | --- | K₂CO₃ (2) | Dimethoxyethane | 80 | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents) or Potassium phosphate (B84403) (K₃PO₄) (2.2 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) to the flask under the inert atmosphere.
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Fluoro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the microwave-assisted Suzuki-Miyaura cross-coupling of 4-Fluoro-2-methylphenylboronic acid with various aryl and heteroaryl halides. The use of microwave irradiation dramatically accelerates this reaction, leading to rapid product formation, often with improved yields and cleaner reaction profiles compared to conventional heating methods. This methodology is particularly valuable in drug discovery and development for the rapid synthesis of biaryl and heteroaryl scaffolds, which are common motifs in pharmaceutically active compounds.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds. Microwave assistance provides efficient and uniform heating, which can overcome the activation energy barrier for the coupling of sterically hindered or electronically deactivated substrates. The protocols and data presented herein are intended to serve as a starting point for reaction optimization and can be adapted for a wide range of coupling partners.
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of substituted phenylboronic acids, which can be extrapolated for reactions involving this compound.
Table 1: Optimization of Reaction Parameters for Microwave-Assisted Suzuki Coupling
| Parameter | Variation | Typical Range/Value | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/Ligand | 0.5 - 5 mol% | Pd(PPh₃)₄ is a common choice for a wide range of substrates.[1][2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH | 2 - 3 equivalents | The choice of base can significantly impact yield and should be optimized.[3] |
| Solvent | 1,4-Dioxane (B91453)/H₂O, DMF/H₂O, Toluene/EtOH/H₂O | 2:1 to 4:1 organic/aqueous ratio | A mixture of an organic solvent and water is typically used to dissolve all reactants.[1][4][5] |
| Temperature | 80 - 150 °C | Higher temperatures can increase reaction rates but may also lead to byproduct formation.[2] | |
| Reaction Time | 5 - 40 minutes | Microwave irradiation significantly reduces reaction times compared to conventional heating.[2][3] |
Table 2: Representative Yields for Microwave-Assisted Suzuki Coupling of Substituted Phenylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic Acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | >95[6] |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81[1][2] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | 4-Fluorophenylboronic Acid | XPhosPdG2/XPhos (5/10) | K₂CO₃ (3) | 1,4-Dioxane | 135 | 40 | 76[3] |
| 4-Bromoanisole | Phenylboronic Acid | Pd EnCat (5) | K₂CO₃ (3) | Toluene/H₂O/EtOH (4:2:1) | 120 | 10 | >98[4] |
| Aryl Perfluorooctylsulfonate | 4-Methoxyboronic Acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Toluene/Acetone/H₂O (4:4:1) | 130 | 10 | 91[7] |
Experimental Protocols
The following is a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl bromide (or other halide/triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
Reagent Preparation: To a microwave reactor vial, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (0.5-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) to the vial. The total volume should be appropriate for the vial size to ensure efficient heating.
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Sealing: Securely seal the microwave vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Logical relationship for optimizing reaction conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Ligand Effects on the Efficiency of 4-Fluoro-2-methylphenylboronic Acid Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of 4-Fluoro-2-methylphenylboronic acid. The choice of ligand is critical in these palladium-catalyzed reactions, significantly influencing reaction efficiency, yield, and substrate scope. These notes offer a guide to ligand selection and provide robust starting protocols for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The fluorine and methyl substituents on the phenyl ring can modulate the electronic properties and metabolic stability of the resulting compounds. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, while the Buchwald-Hartwig amination is a key transformation for constructing carbon-nitrogen bonds.[1]
The success of these cross-coupling reactions is highly dependent on the palladium catalyst system, which includes a palladium precursor and a supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
Ligand Selection and Effects
The choice of phosphine-based ligands is crucial for achieving high efficiency in cross-coupling reactions. Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective.
-
For Suzuki-Miyaura Coupling: Ligands like XPhos and SPhos are often employed. XPhos, a bulky biaryl phosphine ligand, is known to promote the formation of the active monoligated Pd(0) species, which can facilitate the coupling of challenging substrates.[3][4]
-
For Buchwald-Hartwig Amination: Ligands such as BrettPhos and RuPhos are commonly used. The steric and electronic properties of these ligands can influence the rate-limiting step of the reaction. For example, with BrettPhos, oxidative addition is often the rate-limiting step, whereas with RuPhos, it can be reductive elimination.[5]
Quantitative Data Summary
The following tables summarize illustrative reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with substrates structurally similar to this compound. These data provide a baseline for reaction optimization.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90-100 | 12-24 | Moderate to Good |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 0.5-2 | Good to Excellent |
| SPhos | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | 1-4 | Good to Excellent |
Data is illustrative and based on couplings of structurally similar phenylboronic acids and aryl halides.[6][7]
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | LiHMDS or NaOtBu | Toluene or THF | 80-110 | 8-24 | Good to Excellent |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-110 | 8-24 | Good to Excellent |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100-120 | 12-24 | Good to Excellent |
Data is illustrative and based on amination of various aryl halides.[8][9][10]
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling using an XPhos Precatalyst
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl halides.[3][11]
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
XPhos Pd G2 or G3 precatalyst (1-3 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, this compound, potassium phosphate, and the XPhos precatalyst to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination using a BrettPhos-based Catalyst System
This protocol is based on general procedures for the Buchwald-Hartwig amination.[9][10]
Materials:
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Amine (1.2 - 1.5 equivalents)
-
This compound is not directly used in this amination reaction. This protocol describes the amination of an aryl halide, a common cross-coupling reaction.
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
BrettPhos (1.5 - 5 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.5 equivalents)
-
Toluene or Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, BrettPhos, and the base.
-
Reagent Addition: Add the aryl halide and the amine to the reaction mixture.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]
Buchwald-Hartwig Amination Workflow
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 4-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the efficient one-pot synthesis of complex organic molecules utilizing 4-fluoro-2-methylphenylboronic acid. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily due to its utility in palladium-catalyzed cross-coupling reactions. The methodologies outlined below are designed to streamline synthetic processes, reduce purification steps, and improve overall reaction efficiency, making them highly suitable for drug discovery and development workflows.
Introduction to this compound in One-Pot Synthesis
This compound is an arylboronic acid widely employed in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] Its unique substitution pattern, featuring both a fluorine atom and a methyl group, can influence the electronic properties and steric hindrance of the molecule, thereby affecting reactivity and selectivity in coupling reactions.[2] The fluorine substituent, in particular, can be advantageous in drug design, potentially enhancing metabolic stability and binding affinity.[3]
One-pot syntheses, which combine multiple reaction steps in a single flask without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction.[4] For arylboronic acids, a common and powerful one-pot strategy is the sequential borylation of an aryl halide followed by a Suzuki-Miyaura cross-coupling reaction.[4][5] This approach avoids the isolation of the often unstable boronic acid intermediate.
Key One-Pot Strategy: Sequential Borylation and Suzuki-Miyaura Cross-Coupling
A highly effective one-pot strategy involves the in-situ generation of a boronic ester from an aryl halide, which then directly participates in a subsequent Suzuki-Miyaura cross-coupling reaction with a second aryl halide. This is particularly relevant for creating biaryl or heteroaryl structures, which are common motifs in pharmacologically active compounds.
Logical Workflow for One-Pot Borylation/Suzuki-Miyaura Coupling
Caption: Workflow for a two-step, one-pot borylation/Suzuki coupling.
Experimental Protocols
Protocol 1: Generalized One-Pot Miyaura Borylation/Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for one-pot borylation/Suzuki reactions and can be adapted for the synthesis of various biaryl compounds starting from 1-bromo-4-fluoro-2-methylbenzene (the precursor to this compound).[1][5][6]
Reaction Scheme:
Step 1: Borylation Ar¹-X + B₂(pin)₂ ---(Pd catalyst, Base 1)--> Ar¹-B(pin)
Step 2: Suzuki Coupling Ar¹-B(pin) + Ar²-X ---(Pd catalyst, Base 2)--> Ar¹-Ar²
Materials:
-
Aryl Halide 1 (e.g., 1-bromo-4-fluoro-2-methylbenzene)
-
Bis(pinacolato)diboron (B136004) (B₂(pin)₂)
-
Aryl Halide 2 (the coupling partner)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos-Pd-G2)
-
Ligand (if required, e.g., XPhos)
-
Base 1 (for borylation, e.g., Potassium Acetate - KOAc)
-
Base 2 (for Suzuki coupling, e.g., Potassium Carbonate - K₂CO₃, Sodium Carbonate - Na₂CO₃)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, Methanol)
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Step 1: Miyaura Borylation
-
To an oven-dried reaction vessel, add Aryl Halide 1 (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Base 1 (e.g., KOAc, 1.5-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the anhydrous solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture. Reaction conditions can be optimized, with typical parameters being 80-120°C for 1-18 hours.[5] Microwave irradiation (e.g., 120°C for 45-60 minutes) can significantly reduce the reaction time.[5][6]
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of Aryl Halide 1 and the formation of the boronic ester intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling
-
After completion of the borylation step, cool the reaction mixture to room temperature.
-
To the same vessel, add Aryl Halide 2 (1.0-1.2 equiv.), Base 2 (e.g., an aqueous solution of 2M Na₂CO₃, 2.0-3.0 equiv.), and if necessary, an additional portion of the palladium catalyst (1-2 mol%).[5]
-
Reseal the vessel and heat the mixture again. Typical conditions are 80-120°C for 2-24 hours.[1] Microwave heating (e.g., 120°C for 30-60 minutes) can also be applied here.[5]
-
Monitor the formation of the final biaryl product by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Quantitative Data Summary (Representative Examples from Literature)
The following table summarizes representative conditions and yields for one-pot borylation/Suzuki-Miyaura reactions from the literature, which can serve as a starting point for optimization when using this compound precursors.
| Aryl Halide 1 | Aryl Halide 2 | Catalyst System | Base (Step 1/Step 2) | Solvent | Conditions (Step 1/Step 2) | Yield (%) | Reference |
| 5-Bromoindanone | 3-Bromopyridine | Pd(PPh₃)₄ (10 mol%) | KOAc / Na₂CO₃ | Dioxane | 120°C, 45 min (MW) / 120°C, 30 min (MW) | ~100% conv. | [5] |
| 4-Chlorotoluene | 4-Chloroanisole | XPhos-Pd-G2 (1 mol%) / XPhos (2 mol%) | KOAc / K₂CO₃ | EtOH | 80°C, 2 h / 80°C, 15 h | 85 | [1] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | KOAc / K₂CO₃ | Dioxane | 80°C, 16 h / 80°C, 16 h | 91 | General protocol adaptation |
Signaling Pathway and Reaction Mechanism
Catalytic Cycle for the One-Pot Borylation/Suzuki-Miyaura Reaction
The one-pot process involves two interconnected palladium catalytic cycles.
References
- 1. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Scale-Up of Suzuki Reactions with 4-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[2] 4-Fluoro-2-methylphenylboronic acid is a valuable building block in medicinal chemistry, as the fluorine and methyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.
Scaling up Suzuki reactions from the laboratory to industrial production presents a unique set of challenges. These include ensuring consistent product quality, optimizing reaction efficiency to minimize costs, and developing robust processes that are safe and environmentally sustainable. This document provides detailed application notes and protocols to guide researchers and process chemists in the successful scale-up of Suzuki reactions involving this compound.
Key Scale-Up Considerations
Several critical parameters must be carefully evaluated and optimized when scaling up Suzuki reactions. These factors are often interdependent and require a systematic approach to achieve a robust and efficient process.
1. Catalyst and Ligand Selection and Loading: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. For large-scale production, minimizing the catalyst loading is a primary economic driver. While catalysts like Pd(PPh₃)₄ are classic choices, modern, more active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can significantly reduce the required palladium levels.[3] On a large scale, even small reductions in catalyst loading can lead to substantial cost savings and simplified product purification due to lower residual palladium levels.
2. Solvent Selection and Concentration: The solvent system plays a critical role in reaction kinetics, solubility of reagents and intermediates, and product isolation. While solvents like dioxane and toluene (B28343) are common in laboratory-scale reactions, their use at industrial scale can be limited by safety and environmental concerns. Greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even aqueous systems using surfactants, are increasingly being adopted for large-scale processes.[3] Reaction concentration is another key factor; higher concentrations are generally preferred to maximize reactor throughput, but this can lead to issues with mixing and heat transfer.
3. Base Selection and Stoichiometry: The base is essential for the activation of the boronic acid in the transmetalation step.[4] Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence reaction rate, yield, and the impurity profile. On a large scale, the physical properties of the base (e.g., particle size, solubility) can impact reaction consistency. The stoichiometry of the base should be carefully optimized to ensure complete reaction without promoting side reactions.
4. Temperature Control and Mixing: Exothermic events during the reaction can pose significant safety risks on a large scale. Robust temperature control is essential. The efficiency of mixing is also critical to ensure homogeneous reaction conditions and prevent localized "hot spots" that can lead to impurity formation. The type of reactor and impeller design are important considerations for effective mixing in large vessels.
5. Work-up and Product Isolation: Developing a scalable and efficient work-up procedure is paramount. This includes quenching the reaction, separating the aqueous and organic phases, and removing residual palladium. Palladium scavengers, such as functionalized silica (B1680970) gels or resins, are often employed to meet the stringent limits for residual palladium in active pharmaceutical ingredients (APIs). Crystallization is the preferred method for product isolation and purification on a large scale, as it is generally more efficient and cost-effective than chromatography.
6. Management of Impurities: Common impurities in Suzuki reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide. Understanding the formation of these impurities and developing strategies to minimize them is a critical aspect of process development. This may involve careful control of reaction conditions, such as temperature and the exclusion of oxygen.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with an aryl bromide. These should be optimized for each specific substrate combination and scale.
Laboratory-Scale Protocol (1-10 g)
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Nitrogen or Argon gas for inerting
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe or cannula.
-
Under a positive flow of nitrogen, add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or toluene) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Pilot-Scale Protocol (Illustrative Example: 1 kg)
Equipment:
-
Appropriately sized glass-lined reactor with overhead stirring, heating/cooling jacket, and nitrogen supply.
-
Addition funnel or pump for solvent addition.
-
Filtration equipment (e.g., Nutsche filter).
-
Drying oven.
Procedure:
-
Charge the reactor with the aryl bromide (1.0 kg, 1.0 equiv.), this compound (e.g., 1.4 kg, 1.2 equiv.), and potassium carbonate (e.g., 1.6 kg, 2.0 equiv.).
-
Inert the reactor by purging with nitrogen.
-
Charge the degassed solvent (e.g., 10 L of 2-MeTHF and 2.5 L of water) to the reactor.
-
Begin agitation and heat the mixture to the target temperature (e.g., 75 °C).
-
In a separate, inerted vessel, prepare a solution or slurry of the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand) in a small amount of the reaction solvent.
-
Once the reactor contents are at temperature, add the catalyst solution/slurry to the reactor.
-
Maintain the reaction at temperature and monitor for completion by in-process controls (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add a palladium scavenger and stir for a specified time.
-
Filter the reaction mixture to remove the scavenger and any inorganic salts.
-
Perform aqueous washes to remove any remaining inorganics.
-
Concentrate the organic phase by distillation.
-
Induce crystallization of the product, for example, by adding an anti-solvent or by cooling.
-
Isolate the product by filtration and wash the filter cake with a suitable solvent.
-
Dry the product in a vacuum oven to a constant weight.
Data Presentation: Optimization of Reaction Parameters
The following table provides an illustrative example of how quantitative data from optimization studies for a scaled-up Suzuki reaction can be presented. The values are representative and should be determined experimentally for each specific process.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Pd(OAc)₂ (1.0) | SPhos (2.0) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 85 | 98.5 |
| 2 | Pd(OAc)₂ (0.5) | SPhos (1.0) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 24 | 82 | 98.2 |
| 3 | Pd(OAc)₂ (1.0) | SPhos (2.0) | K₃PO₄ (2.2) | Toluene/H₂O | 90 | 8 | 92 | 99.1 |
| 4 | Pd(OAc)₂ (1.0) | SPhos (2.0) | K₂CO₃ (2.0) | 2-MeTHF/H₂O | 80 | 10 | 90 | 98.8 |
| 5 | PdCl₂(dppf) (1.5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 6 | 88 | 98.0 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for scaling up a Suzuki-Miyaura reaction.
References
Application Notes: Synthesis of Advanced Agrochemicals Using 4-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 4-fluoro-2-methylphenylboronic acid as a key intermediate in the synthesis of advanced agrochemicals. This versatile building block is particularly valuable in the construction of complex molecular architectures that exhibit potent fungicidal, herbicidal, or insecticidal properties.
This compound is an essential reagent in modern organic synthesis, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction facilitates the formation of a carbon-carbon bond between the fluorinated phenyl ring of the boronic acid and a variety of other organic molecules, enabling the efficient assembly of complex and biologically active compounds. The presence of the fluorine atom and the methyl group on the phenyl ring can significantly influence the physicochemical properties of the final agrochemical product, often enhancing its efficacy, metabolic stability, and target specificity.
Core Application: Synthesis of a Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) Fungicide
A prime example of the application of this compound in agrochemical synthesis is in the preparation of succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides are crucial in crop protection, acting on the mitochondrial respiratory chain of pathogenic fungi.
The following sections detail the synthesis of a potent SDHI fungicide, N-[2-(4'-fluoro-2'-methylbiphenyl-4-yl)ethyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, using this compound as a key starting material.
General Synthesis Pathway
The overall synthetic strategy involves a key Suzuki-Miyaura coupling step to construct the biphenyl (B1667301) core of the target fungicide. This is followed by subsequent functional group manipulations to introduce the pyrazole (B372694) carboxamide moiety, which is essential for its biological activity.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 4-Fluoro-2-methylphenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 4-Fluoro-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. The ortho-methyl group on this substrate introduces steric hindrance, which can lead to lower yields and the formation of side products if not properly addressed.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in Suzuki couplings with sterically hindered boronic acids like this compound can stem from several factors:
-
Steric Hindrance: The primary challenge is the steric bulk from the ortho-methyl group, which can impede the crucial transmetalation step of the catalytic cycle.
-
Catalyst Deactivation: The palladium catalyst may precipitate as inactive palladium black, especially at elevated temperatures or in the presence of oxygen.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization for hindered substrates.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[1]
-
Reagent Quality: The purity and stability of the boronic acid, aryl halide, catalyst, and base are essential for a successful reaction.
Q2: What are the key side reactions to be aware of, and how can I minimize them?
The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions and elevated temperatures.
-
Mitigation Strategies:
-
Use a less nucleophilic base or anhydrous conditions.
-
Employ a higher concentration of the boronic acid to favor the desired coupling.
-
Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable under certain conditions.[2]
-
-
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is often facilitated by the presence of oxygen and certain palladium catalysts.
-
Mitigation Strategies:
-
Thoroughly degas all solvents and the reaction mixture to remove oxygen.[1]
-
Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid the in-situ reduction of a Pd(II) source, which can promote homocoupling.[1]
-
Bulky phosphine (B1218219) ligands can sometimes suppress homocoupling.
-
-
Q3: How does the choice of catalyst and ligand impact the reaction with a sterically hindered substrate?
The catalyst and ligand system is arguably the most critical factor for a successful Suzuki coupling with a hindered partner.
-
Palladium Source: While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts, particularly those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos), often exhibit superior performance for challenging substrates.[3] These ligands promote both the oxidative addition and the difficult reductive elimination steps involving sterically demanding groups.
-
Ligand Selection: The ligand stabilizes the palladium center and influences its reactivity. For sterically hindered couplings, bulky and electron-rich ligands are generally preferred as they can accelerate the key steps in the catalytic cycle and prevent catalyst decomposition.[3]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted aryl halide and boronic acid, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and resolving low conversion in Suzuki coupling.
| Potential Cause | Recommended Action |
| Inactive Catalyst | The palladium catalyst may have decomposed. Ensure rigorous degassing of all solvents and reagents. Consider using a fresh batch of catalyst or a more robust pre-catalyst. For sterically hindered substrates, Buchwald-type catalysts are often more effective than traditional ones like Pd(PPh₃)₄.[3] |
| Inappropriate Base | The base may be too weak to promote transmetalation or may have poor solubility. For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. |
| Suboptimal Solvent | The solvent system can significantly impact solubility and reaction rate. Common solvent systems include dioxane/water, toluene (B28343)/water, and DMF/water. The ratio of the organic solvent to water may also need optimization. |
| Insufficient Temperature | Many Suzuki couplings, especially with challenging substrates, require heating to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the conversion. |
Problem 2: Formation of Significant Side Products (Protodeboronation or Homocoupling)
If your desired product is forming but is accompanied by significant amounts of side products, the following steps can help.
Troubleshooting Workflow for Side Product Formation
Caption: Strategies to minimize common side reactions in Suzuki coupling.
| Observed Side Product | Potential Cause | Recommended Action |
| Corresponding arene (from protodeboronation) | The boronic acid is unstable under the reaction conditions. This is often exacerbated by water and a strong base. | Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). Running the reaction under anhydrous conditions with a base like K₃PO₄ can also mitigate this issue.[4] |
| Symmetrical biaryl (from homocoupling) | The presence of oxygen or inefficient reduction of a Pd(II) pre-catalyst can promote homocoupling of the boronic acid. | Ensure your degassing procedure is rigorous (e.g., several freeze-pump-thaw cycles or sparging with an inert gas for an extended period). Using a direct Pd(0) source like Pd(PPh₃)₄ can also help.[1] |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the Suzuki coupling of this compound. Optimization will likely be necessary for specific aryl halide partners.
Protocol 1: General Screening Conditions with a Buchwald Ligand
This protocol is a good starting point for coupling with various aryl bromides and chlorides, leveraging a modern, highly active catalyst system.
Experimental Workflow for Suzuki Coupling
Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 0.1 M)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium pre-catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Traditional Conditions with Pd(PPh₃)₄
This protocol uses a more traditional catalyst and may require higher temperatures and longer reaction times, but can still be effective.
Materials:
-
Aryl bromide or iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O, 2:1:1 v/v/v, 0.1 M)
Procedure:
-
In a reaction flask, dissolve the aryl halide and this compound in the toluene and ethanol.
-
Add the aqueous solution of the base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Data Summary
Table 1: Representative Yields for Suzuki Coupling of Sterically Hindered Arylboronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2-Bromopyridine | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 18 | 78 |
| 4-Chlorotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 92 |
| 1-Bromo-4-nitrobenzene | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 65 |
Note: This data is illustrative and compiled from general knowledge of Suzuki couplings with similar substrates. Actual yields will vary depending on the specific reactants and precise conditions.
By understanding the key challenges associated with the sterically hindered nature of this compound and systematically applying the troubleshooting strategies and protocols outlined above, researchers can significantly improve the success rate and yield of their Suzuki coupling reactions.
References
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 4-Fluoro-2-methylphenylboronic Acid
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a Suzuki-Miyaura coupling reaction with this compound?
A typical starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide is the use of a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or K₃PO₄, in a solvent system such as 1,4-dioxane/water or toluene/water. The reaction is typically heated to a temperature between 80-110 °C and monitored for completion.[1][2]
Q2: The yield of my coupling reaction is low. What are the most common causes?
Low yields in Suzuki-Miyaura couplings, especially with sterically hindered boronic acids like this compound, can stem from several factors. Key areas to investigate include the quality of the boronic acid, the efficiency of the catalyst system, the choice of base and solvent, and the reaction temperature. Inadequate degassing of the reaction mixture, leading to catalyst deactivation, is also a frequent issue.
Q3: I am observing significant amounts of side products. What are they and how can I minimize them?
The two most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.
-
Protodeboronation: This can be minimized by using anhydrous solvents, ensuring the base is not excessively strong or used in large excess, and by keeping the reaction time to the minimum necessary for completion.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (argon or nitrogen) are crucial. Using a Pd(0) precatalyst directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.
Q4: How does the ortho-methyl group on this compound affect the reaction?
The ortho-methyl group introduces steric hindrance around the boron atom. This can slow down the transmetalation step in the catalytic cycle, potentially requiring more forcing reaction conditions such as higher temperatures, longer reaction times, or the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst to facilitate the reaction.
Q5: Is it necessary to use a mixture of an organic solvent and water?
While not always strictly necessary, the use of a biphasic solvent system like dioxane/water or toluene/water is very common and often beneficial. The water helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which facilitates the activation of the boronic acid for the transmetalation step. However, for substrates that are sensitive to hydrolysis, anhydrous conditions may be required.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low or no formation of your desired biaryl product, consider the following troubleshooting steps:
-
Verify Reagent Quality:
-
Boronic Acid: this compound can degrade over time, especially if exposed to air and moisture. Use freshly purchased or properly stored boronic acid.
-
Aryl Halide: Ensure the purity of your coupling partner.
-
Solvent: Use anhydrous and degassed solvents.
-
-
Optimize Catalyst and Ligand:
-
For sterically hindered substrates, consider using a more active catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective than Pd(PPh₃)₄.
-
-
Screen Different Bases:
-
The choice of base is critical. If a weaker base like Na₂CO₃ is not effective, try stronger bases such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important.
-
-
Increase Reaction Temperature:
-
The coupling reaction may require higher temperatures to overcome the activation energy, especially with sterically hindered substrates. Incrementally increase the temperature, for example, from 80 °C to 100 °C or 110 °C.[3]
-
-
Ensure Inert Atmosphere:
-
The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents have been thoroughly degassed.
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of Products from 4-Fluoro-2-methylphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 4-fluoro-2-methylphenylboronic acid. The focus is on the purification strategies for the resulting products, which are often synthesized via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?
A1: The most common impurities include:
-
Homocoupling byproduct: This is the symmetrical biaryl formed from the coupling of two molecules of this compound. Its formation is often promoted by the presence of oxygen.[1]
-
Unreacted starting materials: Residual this compound and the aryl halide partner may remain.
-
Palladium catalyst residues: Both homogeneous and heterogeneous palladium catalysts can contaminate the product. For pharmaceutical applications, it is critical to reduce palladium levels to parts-per-million (ppm) due to toxicity concerns.
-
Inorganic salts: The base (e.g., potassium carbonate, sodium carbonate) used in the reaction will be present.
Q2: My reaction is complete, but I'm having trouble with the initial workup. What is a standard procedure?
A2: A standard aqueous workup is the first and most crucial step to remove the bulk of inorganic salts and water-soluble impurities.[2]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer with water or brine.
-
To remove unreacted this compound, perform a basic aqueous wash. By treating the organic layer with a dilute aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will partition into the aqueous layer.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Q3: The homocoupling byproduct and my desired product have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in the purification of Suzuki coupling products. Here are some effective strategies:
-
Meticulous Column Chromatography: This is often the most effective method.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.
-
Shallow Gradient: Employ a shallow solvent gradient during column chromatography to enhance the separation of closely eluting compounds.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical. Experiment with different solvents or solvent mixtures to find one that dissolves your product at high temperatures but has low solubility at room temperature, while the homocoupling byproduct remains in solution or crystallizes out separately.
-
Fluorinated Phases: For fluorinated compounds, using fluorinated stationary phases in chromatography can offer different selectivity compared to standard silica (B1680970) gel, potentially improving the separation of your fluorinated product from non-fluorinated or less-fluorinated impurities.
Q4: I am observing significant homocoupling of the this compound. How can I minimize this side reaction?
A4: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1] To minimize this:
-
Improve Degassing: Ensure your reaction setup and solvents are thoroughly degassed with an inert gas like argon or nitrogen before adding the palladium catalyst.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it gets reduced to the active Pd(0) in situ. This reduction process can sometimes consume the boronic acid and lead to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can help mitigate this issue.
Q5: My desired product is an oil and will not crystallize. What are my purification options?
A5: If your product is an oil, purification by column chromatography is the most suitable method. The presence of impurities can inhibit crystallization. Therefore, a thorough purification by chromatography to remove all contaminants should be attempted first. If the purified product is still an oil at room temperature, it is intrinsically so.
Data Presentation
The following table provides representative data on the purification of a hypothetical biaryl product from a Suzuki-Miyaura reaction involving this compound, comparing different purification strategies.
| Purification Strategy | Starting Purity (Crude) | Final Purity (by HPLC) | Yield (%) | Notes |
| Aqueous Workup + Basic Wash | 75% | 85% | 90% | Removes inorganic salts and unreacted boronic acid. |
| Column Chromatography (Silica Gel) | 85% (after workup) | >98% | 75% | Effective for separating product from homocoupling byproduct. |
| Recrystallization | 85% (after workup) | >99% | 65% | Highly effective for solid products if a suitable solvent is found. |
| Sequential Purification (Workup -> Column -> Recrystallization) | 75% | >99.5% | 50% | Provides the highest purity, but with lower overall yield. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Basic Wash
-
Cooling and Dilution: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature. Dilute the mixture with 50 mL of ethyl acetate.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with 30 mL of deionized water. Separate the organic layer.
-
Basic Wash: Wash the organic layer with 30 mL of 1M NaOH solution to remove unreacted this compound.
-
Brine Wash: Wash the organic layer with 30 mL of brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general experimental workflow for the purification of products from Suzuki-Miyaura reactions.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Purification of Suzuki Coupling Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of boronic acid and its byproducts from Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities in a Suzuki coupling reaction?
A1: The most common impurities include unreacted boronic acid starting material, boronic acid homocoupling byproducts (biaryls formed from two boronic acid molecules), and boroxines, which are cyclic anhydrides of boronic acids.[1][2] Additionally, protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen, can reduce yield and introduce another byproduct.[3]
Q2: What is the simplest and most common first step for removing boronic acid impurities after the reaction?
A2: The most straightforward method is a basic aqueous wash.[4] By diluting the reaction mixture with an organic solvent and washing it with a basic solution (e.g., 1M NaOH, KOH, or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[5][6] This salt then partitions into the aqueous layer during a liquid-liquid extraction, effectively separating it from the desired product in the organic layer.[4]
Q3: My boronic acid byproduct is co-eluting with my desired product during column chromatography. What can I do?
A3: Co-elution is a common problem, especially when the polarity of the product and the boronic acid are similar.[5] To resolve this, you can try changing the solvent system. For polar compounds, a system like dichloromethane (B109758)/methanol may offer better separation than standard hexane/ethyl acetate (B1210297).[5] Another strategy is to perform a basic aqueous wash before attempting chromatography to remove the bulk of the boronic acid, simplifying the subsequent chromatographic purification.
Q4: How do scavenger resins work to remove boronic acids?
A4: Scavenger resins are solid-supported reagents with functional groups that selectively bind to certain molecules. For boronic acids, resins functionalized with diethanolamine (B148213) (DEAM) or diol groups are particularly effective.[7] The crude reaction mixture is stirred with the resin, the boronic acid forms a covalent complex with the functional groups on the solid support, and the resin is then simply filtered off, leaving a cleaner solution of the desired product.
Q5: When should I choose a basic aqueous wash versus a scavenger resin?
A5: The choice depends on the stability of your product and the scale of your reaction.
-
Basic Aqueous Wash: This is a cost-effective and scalable method, ideal for products that are stable to basic conditions. It is very effective at removing large quantities of boronic acid.[4]
-
Scavenger Resin: This method is excellent for base-sensitive products, as it is performed under neutral conditions. It is also very convenient for small-scale reactions and for removing trace amounts of boronic acid to achieve high purity, though it can be more expensive for large-scale applications.
Troubleshooting Guide: Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Boronic acid remains in the organic layer after basic extraction. | 1. Insufficiently basic aqueous solution. 2. Insufficient mixing or contact time. 3. Formation of less soluble boronic acid derivatives (e.g., boroxines). | 1. Increase the concentration of the base (e.g., use 1-2 M NaOH).[5] 2. Ensure vigorous stirring during the extraction for at least 15-20 minutes. 3. Perform multiple extractions (2-3 washes) to improve removal efficiency. |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst, which can promote homocoupling during its reduction to Pd(0).[2] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[2] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[2] 3. For purification, meticulous column chromatography or recrystallization is required. |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities (including residual boronic acid) inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography or treatment with a scavenger resin to remove trace impurities, then re-attempt crystallization.[8] 2. If the product is an oil, purification by chromatography is the most appropriate method.[8] |
| Low product yield after purification. | 1. Product loss during aqueous extraction (if the product has some water solubility). 2. Product degradation under basic or acidic workup conditions. 3. Incomplete reaction, leaving a high concentration of starting materials. | 1. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH) or switch to a non-extractive method like scavenger resins. 3. Drive the reaction to completion by adding a slight excess of the boronic acid, then remove it using one of the described methods.[5] |
Data Presentation
Table 1: Comparison of Boronic Acid Removal Techniques
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Basic Aqueous Wash | Converts acidic boronic acid to a water-soluble boronate salt for extraction.[5] | Highly scalable, low cost, effective for bulk removal. | Product must be stable to base; can form emulsions. | >95% (can be improved with multiple washes) |
| Scavenger Resins | Covalent capture of boronic acid on a solid support, followed by filtration. | High selectivity, neutral conditions (good for sensitive substrates), simple filtration workup. | Higher cost, may require screening for optimal resin, less practical for very large scales. | >97% |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel). | Can separate multiple components simultaneously. | Can be time-consuming and solvent-intensive; co-elution is a common issue.[5] | Variable; highly dependent on substrate and solvent system. |
| Crystallization | Purification based on differences in solubility between the product and impurities.[9] | Can provide very high purity for solid products; cost-effective. | Only applicable to solid products; impurities can inhibit crystallization.[8] | Variable; dependent on crystallization conditions and impurity levels. |
Note: Efficiency is substrate-dependent and may vary based on specific reaction conditions.
Table 2: Functional Resins for Boronic Acid Scavenging
| Scavenger Resin Functional Group | Description | Use Case |
| Diethanolamine (DEAM) | Effective scavenger for boronic acids through the formation of a stable complex.[10] | General purpose removal of boronic acids and other organometallic materials. |
| Diol | The diol functionality complexes with the boronic acid, similar to DEAM resins.[7] | An alternative to DEAM for scavenging boronic acids. |
| Guanidine | A very strong basic ligand that is a powerful scavenger for acidic compounds, including boronic and phenolic acids.[7] | Useful for scavenging moderately acidic compounds under non-aqueous conditions. |
Experimental Protocols
Protocol 1: Boronic Acid Removal by Basic Aqueous Wash
This protocol describes a standard liquid-liquid extraction procedure to remove unreacted boronic acid from a completed Suzuki coupling reaction mixture.
-
Reaction Quench: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 5-10 times that of the initial reaction volume is typical.
-
First Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution.[5] Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the wash with the 1 M NaOH solution one or two more times to ensure complete removal of the boronic acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and dissolved inorganic salts.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography).
Protocol 2: Boronic Acid Removal Using a Scavenger Resin
This protocol outlines the use of a solid-supported scavenger resin (e.g., SiliaBond Diol or DEAM) to remove boronic acid impurities.
-
Solvent Selection: After the reaction is complete, if the palladium catalyst is heterogeneous (e.g., on carbon), filter it off first. If the catalyst is homogeneous, proceed to the next step. Ensure the crude product is dissolved in a suitable solvent (e.g., DCM, THF) in which the product is soluble but that does not react with the resin.
-
Resin Addition: To the solution of the crude product, add the boronic acid scavenger resin. A typical loading is 3-5 equivalents of resin relative to the initial amount of excess boronic acid used in the reaction.
-
Incubation: Stir the resulting slurry at room temperature. The required time can vary from 1 to 16 hours. Monitor the removal of the boronic acid from the solution by TLC or LCMS.
-
Filtration: Once the boronic acid is no longer detected in the solution, filter the mixture to remove the resin.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any product that may have adhered to it.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for Suzuki coupling reaction purification.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
Minimizing homocoupling of 4-Fluoro-2-methylphenylboronic acid in Suzuki reactions
Topic: Minimizing Homocoupling of 4-Fluoro-2-methylphenylboronic Acid
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura reactions involving this compound, a sterically hindered and electronically deactivated substrate.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a significant problem with this compound?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react to form a symmetrical biaryl byproduct (in this case, 2,2'-dimethyl-4,4'-difluorobiphenyl). This is particularly problematic with this compound due to a combination of steric hindrance from the ortho-methyl group and electronic effects from the fluorine atom.[1][2] This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling in my Suzuki reaction?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the boronic acid.[3] If a Pd(II) precatalyst (like Pd(OAc)₂) is used, it can directly react with the boronic acid to cause homocoupling before it is reduced to the catalytically active Pd(0) state.
Q3: I am observing significant homocoupling. What is the first and most critical step to troubleshoot this issue?
A3: The most critical step is to ensure the rigorous exclusion of oxygen from your reaction. This involves thoroughly degassing your solvents and reaction mixture and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment. Standard inerting procedures involve several cycles of evacuating the reaction vessel and backfilling with an inert gas.
Q4: How does my choice of palladium catalyst and ligand affect homocoupling?
A4: The choice of catalyst and ligand is crucial, especially for sterically hindered substrates.
-
Palladium Source: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction step that can be a source of homocoupling.
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands are often recommended for coupling sterically hindered substrates. Ligands like SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) can accelerate the desired cross-coupling pathway, thereby minimizing the competing homocoupling reaction.[2]
Q5: Can the base and solvent system influence the extent of homocoupling?
A5: Absolutely. The base is required to activate the boronic acid for transmetalation.[1] For sterically hindered boronic acids, a careful selection of the base is necessary. While strong bases can be effective, they might also promote side reactions. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often recommended. The solvent system affects the solubility of reagents and the stability of the catalytic species. A mixture of an organic solvent like 1,4-dioxane (B91453) with water is common, but anhydrous conditions might be beneficial in some cases to suppress protodeboronation, another common side reaction.
Troubleshooting Guide
The following table summarizes the effect of various reaction parameters on the homocoupling of this compound and provides recommendations for optimization.
| Parameter | Observation / Problem | Recommendation | Rationale |
| Atmosphere | Significant homocoupling observed. | Rigorously degas all solvents and reagents. Use freeze-pump-thaw cycles for solvents. Maintain a positive pressure of inert gas (Ar or N₂). | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling. |
| Palladium Source | Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). | Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts). | Pd(II) species can directly react with the boronic acid to form the homocoupled product before entering the catalytic cycle. |
| Ligand | Low yield of cross-coupled product and significant homocoupling. | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | These ligands promote the oxidative addition and reductive elimination steps, accelerating the desired reaction pathway over homocoupling, especially for sterically hindered substrates.[2] |
| Base | Incomplete reaction or significant side reactions. | Screen different bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions. | The base activates the boronic acid. The optimal base depends on the specific substrates and should be determined empirically. |
| Solvent | Low solubility of reagents, leading to poor reaction rates. | A mixture of 1,4-dioxane and water is a good starting point. Toluene or THF can also be used. Anhydrous conditions may be necessary if protodeboronation is an issue. | The solvent system must solubilize all components of the reaction and can influence the stability and activity of the catalyst. |
| Temperature | Reaction is sluggish at lower temperatures. | Cautiously increase the reaction temperature. A typical range is 80-110 °C. | Higher temperatures can increase the reaction rate, but excessive heat can lead to catalyst decomposition and an increase in side reactions. |
| Boronic Acid Quality | Inconsistent results. | Use high-purity this compound. Consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester) if protodeboronation is also observed. | Impurities in the boronic acid can affect the reaction outcome. Boronate esters are generally more stable than boronic acids. |
Experimental Protocol: Minimizing Homocoupling in the Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk flask) with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.2 equiv).
-
Inerting: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is a critical step to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Caption: A simplified mechanism showing how Pd(0) oxidation by O₂ can lead to homocoupling.
References
Overcoming steric hindrance in Suzuki coupling with 4-Fluoro-2-methylphenylboronic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 4-Fluoro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the steric hindrance from the ortho-methyl group, this substrate requires careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary causes and how can I systematically troubleshoot this?
A1: Low or no yield in sterically hindered Suzuki couplings is a common challenge. The ortho-methyl group on this compound can significantly slow down key steps in the catalytic cycle. Here’s a systematic approach to troubleshooting:
-
Evaluate the Catalyst System: The choice of ligand is critical. Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective for hindered substrates.
-
Solution: Switch to a bulkier, more electron-rich phosphine (B1218219) ligand. These promote the formation of the active monoligated palladium(0) species, which is more reactive in the oxidative addition and facilitates the difficult reductive elimination step.
-
Recommended Ligands: Start with Buchwald biaryl phosphine ligands such as SPhos, RuPhos, or XPhos. For extremely hindered couplings, specialized ligands may offer better performance. N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.
-
-
Re-evaluate the Base and Solvent: The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Solution: Use a moderately strong, non-nucleophilic base. Anhydrous, finely powdered potassium phosphate (B84403) (K₃PO₄) is a reliable choice for many hindered couplings. Pair it with an anhydrous, aprotic solvent like toluene, 1,4-dioxane, or THF. For particularly challenging reactions, a higher boiling point solvent like xylene may be necessary to increase the reaction temperature.
-
-
Check Reagent Quality and Stoichiometry:
-
Boronic Acid Stability: Boronic acids can degrade, especially through protodeboronation. Use fresh or recently purchased this compound. Consider using more stable boronate esters (e.g., pinacol (B44631) esters) if protodeboronation is suspected.
-
Catalyst Integrity: Palladium precatalysts like Pd₂(dba)₃ can degrade over time. Use a fresh source or a more stable precatalyst (e.g., a Buchwald precatalyst).
-
Equivalents: Ensure you are using an appropriate excess of the boronic acid (typically 1.2-1.5 equivalents) and base (2-3 equivalents).
-
-
Optimize Reaction Conditions:
-
Temperature: Sterically hindered substrates often require more thermal energy. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 100-110 °C may improve the rate.
-
Degassing: Oxygen can deactivate the Pd(0) catalyst and phosphine ligands. Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Q2: I'm observing significant formation of a homocoupled byproduct from my this compound. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.
-
Improve Degassing: This is the most critical step. Ensure your degassing procedure is rigorous and that the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.
-
Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This process can sometimes lead to homocoupling. Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.
-
Control Reaction Temperature: While higher temperatures can be necessary, excessive heat can sometimes promote side reactions. Find the optimal temperature that promotes the desired cross-coupling without significantly increasing homocoupling.
Q3: Protodeboronation of my this compound seems to be a major issue. What are the best strategies to prevent this?
A3: Protodeboronation is the cleavage of the C-B bond, which is a common pathway for boronic acid degradation, especially under harsh conditions.
-
Use Milder Bases: If you are using a very strong base, consider switching to a milder one like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Use Boronate Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation. You can either purchase the pinacol ester of this compound or synthesize it.
-
Minimize Water: While some Suzuki protocols use aqueous bases, for sensitive boronic acids, running the reaction under strictly anhydrous conditions can prevent protodeboronation. Ensure your solvent and reagents are dry.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as it reaches completion to minimize the exposure of the boronic acid to the reaction conditions.
Data Presentation: Reaction Condition Comparison
The following tables summarize reaction conditions for Suzuki couplings with sterically hindered boronic acids, including a specific example with this compound.
Table 1: General Catalyst Systems for Sterically Hindered Couplings
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | Good to Excellent |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
Table 2: Example Protocol for this compound
| Aryl Halide (1.0 eq) | Boronic Acid (1.4 eq) | Catalyst (0.05 eq) | Base (2.6 eq) | Solvent | Temp. & Time | Reference |
| 1-Bromo-naphthalene derivative | This compound | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | DME | Reflux, 4h | [1] |
Experimental Protocols
Detailed Protocol for Suzuki Coupling with this compound
This protocol is adapted from a literature procedure for the coupling of this compound with a substituted aryl bromide.[1]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.4 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2M aqueous sodium carbonate (Na₂CO₃) solution (2.6 equiv)
-
1,2-Dimethoxyethane (DME), degassed
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.4 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Add degassed DME via syringe, followed by the degassed 2M aqueous Na₂CO₃ solution. The typical solvent volume is around 0.1 M concentration with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of DME is approximately 85 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the reaction).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle highlighting sterically challenging steps.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Key ligand properties for overcoming steric hindrance.
References
Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 4-Fluoro-2-methylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in catalytic reactions involving 4-Fluoro-2-methylphenylboronic acid. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of side products are common hurdles in cross-coupling reactions. This guide addresses prevalent issues observed when using this compound and offers systematic solutions.
// Annotations for troubleshooting paths check_reagents -> side_reactions [style=dashed, constraint=false, label="Impure reagents can\nlead to side reactions"]; check_conditions -> catalyst_issue [style=dashed, constraint=false, label="Harsh conditions can\ndeactivate catalyst"]; }``` Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling reactions.
Issue 1: Low to No Product Formation
Question: My Suzuki-Miyaura reaction with this compound is giving a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to low or no product formation. Systematically investigating the following aspects can help identify and resolve the issue.
Potential Causes & Solutions:
-
Boronic Acid Instability (Protodeboronation): this compound, being relatively electron-deficient due to the fluorine atom, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. T[1]his is a common side reaction that consumes the starting material. [2] * Solution: Use freshly purchased or recrystallized boronic acid. Consider using more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborates, which release the boronic acid slowly under reaction conditions. E[1]nsure the reaction is performed under an inert atmosphere to minimize moisture.
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that reliably generates the active catalyst.
-
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be ideal for this specific substrate combination.
-
Solution: Systematically screen reaction parameters. An increase in temperature can sometimes improve sluggish reactions, but excessive heat can accelerate catalyst decomposition. The choice of base is also critical; for boronic acids prone to decomposition, a weaker base or different base/solvent combination might be necessary.
-
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Buchwald precatalysts (e.g., XPhos Pd G3) | Often effective for challenging, electron-deficient boronic acids. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Promote oxidative addition and stabilize the palladium center. |
| Base | K₃PO₄, Cs₂CO₃, or KF | Milder bases can reduce the rate of protodeboronation. |
| Solvent | Anhydrous, degassed solvents like dioxane, THF, or toluene (B28343) | Prevents catalyst oxidation and unwanted side reactions. |
| Temperature | 80-110 °C (start lower and increase if necessary) | Balances reaction rate with catalyst stability. |
Issue 2: Significant Formation of Homocoupled Product
Question: I am observing a significant amount of the homocoupled product (4,4'-difluoro-2,2'-dimethylbiphenyl) in my reaction mixture. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid is a common side reaction, especially with electron-deficient boronic acids.
dot
Caption: Simplified pathway for the oxidative homocoupling of boronic acids.
Causes and Mitigation Strategies:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.
-
Solution: Ensure rigorous degassing of all solvents and reagents. Employing freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period is crucial.
-
-
In-situ Reduction of Pd(II) Precatalyst: The reduction of a Pd(II) precatalyst to the active Pd(0) species can sometimes consume the boronic acid, leading to homocoupling.
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.
-
Issue 3: Catalyst Deactivation and Formation of Palladium Black
Question: My reaction starts but then stalls, and I observe the formation of a black precipitate (Palladium black). What is causing this catalyst deactivation?
Answer:
The formation of palladium black is a clear indicator of catalyst decomposition, where the active, soluble palladium species agglomerate into inactive metallic palladium.
Causes and Prevention:
-
Ligand Oxidation: Phosphine (B1218219) ligands are susceptible to oxidation by trace amounts of air, rendering them unable to coordinate to and stabilize the palladium center.
-
Solution: Use fresh ligands that have been stored under an inert atmosphere. Ensure all manipulations are carried out under inert conditions.
-
-
Insufficient Ligand-to-Metal Ratio: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Solution: Ensure an appropriate ligand-to-palladium ratio is used. This is typically between 1:1 to 4:1, depending on the specific ligand and catalyst system.
-
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.
-
Solution: Optimize the reaction temperature to be the minimum required for a reasonable reaction rate.
-
-
Potential Poisoning by Fluoride (B91410): While fluoride ions (from bases like CsF or KF) can be beneficial for the transmetalation step, high concentrations or specific reaction conditions could potentially lead to the formation of inactive palladium-fluoride complexes, effectively poisoning the catalyst. Some studies have shown that fluoride can inhibit catalytic activity in certain palladium-catalyzed reactions.
-
Solution: If using a fluoride-containing base, consider screening other bases like K₃PO₄ or Cs₂CO₃. If fluoride is essential, use it in moderation and ensure other reaction parameters are optimized to maintain catalyst stability.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a "challenging" substrate for Suzuki-Miyaura coupling?
A1: Yes, it can be considered a moderately challenging substrate due to two main factors:
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation. 2[1]. Steric Hindrance: The methyl group in the ortho position introduces steric bulk, which can slow down the transmetalation step of the catalytic cycle.
Q2: What are the common impurities in this compound that could affect my reaction?
A2: Common impurities can include the corresponding boronic anhydride (B1165640) (a trimer formed by dehydration), deboronated starting material (3-fluorotoluene), and residual reagents from its synthesis. These impurities can affect the stoichiometry of the reaction and potentially interfere with the catalyst. It is recommended to use high-purity boronic acid.
Q3: Can I use water as a co-solvent in my reaction?
A3: While water can sometimes improve the solubility of inorganic bases and accelerate the reaction, it also increases the risk of protodeboronation, especially with an electron-deficient boronic acid like this one. If you use water, it should be in a minimal amount and thoroughly degassed. Anhydrous conditions are generally recommended as a starting point.
Q4: My reaction is very slow. What is the first thing I should try to improve the rate?
A4: Before increasing the temperature, ensure that your catalyst system is optimal. Using a more active catalyst, such as a Buchwald precatalyst with a bulky, electron-rich ligand, can significantly increase the reaction rate even at lower temperatures. If the catalyst system is already optimized, a modest increase in temperature (e.g., in 10 °C increments) can be attempted.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses). Boronic acids are generally considered to be of low toxicity, but it is always best to minimize exposure.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
dot
Caption: A step-by-step experimental workflow for a general Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Phosphine ligand (e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration (General Guidance)
For heterogeneous palladium catalysts (e.g., Pd on carbon) that have been deactivated, a washing procedure may restore some activity. The effectiveness of regeneration depends on the nature of the deactivation.
Procedure for washing a deactivated Pd/C catalyst:
-
After the reaction, filter the heterogeneous catalyst from the reaction mixture.
-
Wash the catalyst sequentially with the reaction solvent to remove adsorbed organic residues.
-
Further wash with a solvent in which the product and byproducts are highly soluble (e.g., dichloromethane (B109758) or acetone).
-
If poisoning by inorganic salts is suspected, a wash with deionized water may be attempted, followed by thorough drying.
-
Dry the catalyst under vacuum before reuse.
Note: Complete regeneration of a poisoned catalyst is often difficult, and for homogeneous catalysts, regeneration is typically not feasible. It is often more practical to prevent deactivation in the first place.
References
Column chromatography techniques for purifying products of 4-Fluoro-2-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with column chromatography to purify reaction products involving 4-Fluoro-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when using silica (B1680970) gel column chromatography to purify products derived from this compound?
A1: Purifying boronic acid derivatives on silica gel can be challenging.[1][2] Common issues include:
-
Streaking or Tailing: Boronic acids can interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor peak shape and difficult separation.[2]
-
Irreversible Binding: In some cases, the product may bind so strongly to the silica gel that it is difficult to elute, resulting in low recovery.[1][2]
-
Decomposition: Some boronic acid derivatives can be unstable on silica gel and may decompose during the purification process.[2]
-
Co-elution with Impurities: Common impurities from reactions like Suzuki-Miyaura couplings, such as homocoupling products or residual starting materials, can have similar polarities to the desired product, making separation difficult.[3]
Q2: What are the recommended stationary phases for purifying products of this compound?
A2: While silica gel is the most common stationary phase, its success can be variable.[1][2] Alternatives and modified approaches include:
-
Deactivated Silica Gel: Using end-capped silica gel or treating standard silica gel with a modifying agent can reduce the acidity and minimize unwanted interactions.
-
Reversed-Phase (C18) Silica Gel: For less polar products, reversed-phase chromatography can be a good alternative, though solubility in common mobile phases like acetonitrile/water or methanol (B129727)/water needs to be considered.[2]
-
Alumina (B75360): Alumina (neutral or basic) can sometimes be a better choice than silica gel for certain boronic acid derivatives, as it has different surface properties.
-
Boronate Affinity Chromatography: This specialized technique uses a stationary phase with immobilized boronic acids to capture molecules with cis-diol groups. While not directly for purifying the boronic acid product itself, it's a related application.[4][5]
Q3: What mobile phase systems are effective for purifying products of this compound on silica gel?
A3: The choice of mobile phase is critical for a successful separation. A systematic approach to selecting the eluent is recommended.
-
Start with a non-polar solvent system: A common starting point is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate.[6]
-
Gradually increase polarity: A gradient elution, where the proportion of the polar solvent is increased over time, is often effective for separating compounds with different polarities.[6]
-
Use of Modifiers: Adding a small amount of a modifier to the mobile phase can improve peak shape and reduce tailing. For example, a small amount of acetic acid can help by protonating the silanol groups and reducing their interaction with the boronic acid. Conversely, a small amount of a basic modifier like triethylamine (B128534) may be used, but care must be taken as it can affect the stability of the product.[1]
Troubleshooting Guides
Issue 1: Product is Sticking to the Silica Gel Column / Low Recovery
| Possible Cause | Suggested Solution |
| Strong interaction with acidic silanol groups.[2] | 1. Add a modifier: Add a small amount (0.1-1%) of acetic acid to your mobile phase to suppress the ionization of silanol groups. 2. Switch to a less acidic stationary phase: Consider using neutral alumina or a deactivated (end-capped) silica gel. 3. Use a more polar eluent: For highly polar products, a mobile phase containing acetone (B3395972) or methanol might be necessary to elute the compound.[1] |
| Product decomposition on the column.[2] | 1. Run the column quickly: Minimize the time the product spends on the stationary phase. 2. Use a less harsh stationary phase: As above, consider alumina or deactivated silica. |
| Insufficiently polar mobile phase. | Gradually increase the polarity of your mobile phase. If starting with Hexane/Ethyl Acetate, consider switching to Dichloromethane/Methanol for more polar compounds.[7] |
Issue 2: Poor Separation of Product from Impurities (e.g., in a Suzuki Coupling Reaction)
| Possible Cause | Suggested Solution |
| Co-elution of product with starting materials or byproducts (e.g., homocoupled dimer).[3] | 1. Optimize the mobile phase: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation. 2. Use a shallower gradient: A slower, more gradual increase in polarity during gradient elution can improve resolution. 3. Consider a different stationary phase: If normal phase silica is not effective, try reversed-phase (C18) chromatography.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Impurities streaking into product fractions. | As in "Issue 1", try adding a modifier to the eluent to improve the chromatography of all components. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
-
Preparation of the Silica Gel Column:
-
Choose an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the reaction solvent or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) or use a single solvent mixture (isocratic elution) as determined by prior TLC analysis.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Solvent System Selection Table (for Normal Phase Silica Gel)
| Compound Polarity | Starting Solvent System (Non-polar:Polar) | Example |
| Low to Medium | Hexane : Ethyl Acetate | 95:5 increasing to 70:30 |
| Medium to High | Dichloromethane : Methanol | 98:2 increasing to 90:10 |
| High | Ethyl Acetate : Methanol | 100:0 increasing to 95:5 |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Purification Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Boronic Acid Affinity Chromatography Resin - Amerigo Scientific [amerigoscientific.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
Preventing protodeboronation of 4-Fluoro-2-methylphenylboronic acid during coupling
Topic: Preventing Protodeboronation of 4-Fluoro-2-methylphenylboronic Acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the Suzuki-Miyaura coupling of this compound, with a specific focus on preventing its degradation through protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-3-methylbenzene as a byproduct.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired coupled product and complicates the purification process.[1] this compound can be particularly susceptible to this side reaction due to the electronic effects of the fluorine substituent and the steric hindrance from the ortho-methyl group, which can slow down the desired coupling reaction, giving more time for the side reaction to occur.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several key factors can accelerate protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases, especially hydroxides, are known to catalyze protodeboronation.[3][4]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired Suzuki coupling.[1][3]
-
Water Content: The presence of excess water can serve as a proton source for the unwanted protodeboronation reaction.[1][3]
-
Inefficient Catalytic System: A slow or inefficient palladium catalyst system allows the boronic acid to be exposed to destabilizing basic conditions for longer periods, increasing the likelihood of protodeboronation.[3]
-
pH of the Reaction Medium: The pH of the mixture influences the speciation of the boronic acid, which in turn affects its stability.[2][5]
Q3: Can using a boronic ester derivative of this compound help prevent protodeboronation?
A3: Yes, using a more stable derivative like a pinacol (B44631) ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt can significantly reduce protodeboronation.[2][5][6] These derivatives often exhibit greater stability and act as "slow-release" sources of the boronic acid in the reaction mixture, keeping its concentration low and minimizing side reactions.[2][7][8] Pinacol esters are a common choice due to their improved stability.[9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of coupled product and significant formation of 1-fluoro-3-methylbenzene. | High rate of protodeboronation. | 1. Optimize the Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[3] If the reaction is too slow, consider a more active catalyst rather than increasing the temperature. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware thoroughly. The addition of molecular sieves can also help.[3] |
| Reaction is sluggish and starting materials remain even after prolonged reaction time. | Inefficient catalytic system. | 1. Optimize Catalyst and Ligand: Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). Employ robust, electron-rich phosphine (B1218219) ligands, such as Buchwald-type biarylphosphine ligands, to accelerate the cross-coupling.[3] 2. Use a Pre-formed Catalyst: Consider using a pre-formed, active Pd(0) catalyst like Pd(PPh₃)₄ to bypass potentially inefficient in-situ reduction steps.[10] |
| Inconsistent reaction outcomes and difficulty in reproducing results. | Instability of the boronic acid. | 1. Use a Boronic Ester: Convert the this compound to its pinacol ester or MIDA boronate derivative. These are generally more stable and easier to handle.[6][11] 2. "Slow-Release" Strategy: Employ potassium trifluoroborate or MIDA boronate salts which slowly release the boronic acid into the reaction, keeping its concentration low and minimizing degradation.[2][8] |
| Formation of homocoupled boronic acid byproduct. | Presence of oxygen or inefficient reduction of Pd(II) precatalyst. | 1. Thoroughly Degas: Ensure the reaction mixture is properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[10] 2. Use Pd(0) Source: Start with a Pd(0) catalyst to avoid issues with the reduction of a Pd(II) source.[9] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound under conditions designed to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.3 eq), and the anhydrous base (e.g., K₃PO₄, 2.5 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and add it to the Schlenk flask.
-
Degassing: Seal the flask and cycle between vacuum and an inert gas at least three times to remove oxygen.[10]
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC or GC/LC-MS.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of base-catalyzed protodeboronation.
Caption: Troubleshooting workflow for preventing protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reaction kinetics of sluggish 4-Fluoro-2-methylphenylboronic acid couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the Suzuki-Miyaura coupling of 4-fluoro-2-methylphenylboronic acid. This boronic acid is known for its sluggish reaction kinetics due to a combination of steric hindrance from the ortho-methyl group and electronic effects from the fluorine atom.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound slow or incomplete?
A1: The sluggish reactivity of this compound can be attributed to several factors:
-
Steric Hindrance: The methyl group at the ortho-position can sterically hinder the approach of the boronic acid to the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle.
-
Electronic Effects: The electron-withdrawing fluorine atom can decrease the nucleophilicity of the arylboronic acid, further impeding transmetalation.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-3-methylbenzene and reducing the yield of the desired product. This is often exacerbated by high temperatures and certain bases.[2]
-
Catalyst Deactivation: The palladium catalyst can decompose and precipitate as palladium black, leading to a stalled reaction. This can be caused by high temperatures, insufficient ligand, or the presence of oxygen.[2]
Q2: What are the most common side products, and how can I minimize them?
A2: The two most common side products are the protodeboronated starting material (1-fluoro-3-methylbenzene) and homocoupled boronic acid.
-
To minimize protodeboronation:
-
Use anhydrous solvents and ensure all reagents are dry.[2]
-
Consider using a less nucleophilic base or a fluoride-based base like potassium fluoride (B91410) (KF).
-
Employ more stable boronic acid derivatives like pinacol (B44631) esters or MIDA boronates, which release the boronic acid slowly into the reaction mixture.[2]
-
-
To minimize homocoupling:
-
Rigorously degas the reaction mixture to remove oxygen.
-
Use a palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction of Pd(II) precatalysts which can consume the boronic acid.
-
Optimizing the catalyst and ligand system can also reduce homocoupling.[2]
-
Q3: My reaction mixture turns black. What does this mean, and what should I do?
A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble palladium catalyst into inactive palladium metal aggregates. Once this occurs, the catalytic cycle effectively stops.
-
To prevent catalyst decomposition:
-
Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 4:1).
-
Consider lowering the reaction temperature, even if it requires a longer reaction time.
-
Use more robust and sterically hindered ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), which form more stable palladium complexes.[2]
-
Ensure proper stirring to avoid localized high concentrations of reagents.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system. | Switch to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos-Pd-G3, SPhos-Pd-G3).[2] |
| Inappropriate base. | Screen different bases. For challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] | |
| Low reaction temperature. | Gradually increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring for decomposition. | |
| Significant Protodeboronation | Unstable boronic acid under reaction conditions. | Use anhydrous and thoroughly degassed solvents. Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[2] |
| Significant Homocoupling | Presence of oxygen. | Ensure rigorous degassing of the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). |
| Slow catalytic cycle. | Optimize the catalyst and ligand to accelerate the cross-coupling pathway relative to the homocoupling pathway. | |
| Catalyst Decomposition (Turns Black) | Insufficient ligand stabilization. | Increase the ligand-to-palladium ratio. Use a more robust, sterically hindered ligand.[2] |
| High reaction temperature. | Lower the reaction temperature. |
Data Presentation
The following table summarizes illustrative reaction conditions for Suzuki-Miyaura couplings of challenging arylboronic acids, which can serve as a starting point for optimizing the coupling of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (for analogous systems) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent | [2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | Good to Excellent | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | Moderate to Good | [4] |
| PdCl₂(dppf) | CsF | Toluene/H₂O | 110 | Good | [5] |
Note: The yields are representative and may vary depending on the specific aryl halide coupling partner.
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a good starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Degassed t-BuOH/H₂O (4:1 v/v, 5 mL)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.[3]
-
Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Add the degassed t-BuOH/H₂O solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting sluggish Suzuki coupling reactions.
Key Factors Influencing Reaction Kinetics
Caption: Key factors influencing the kinetics of Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Fluoro-2-methylphenylboronic Acid and Its Isomers in Key Organic Transformations
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for efficient and successful synthetic campaigns. This guide provides a detailed comparative analysis of the reactivity of 4-Fluoro-2-methylphenylboronic acid and its structural isomers in widely used cross-coupling reactions, namely the Suzuki-Miyaura and Chan-Lam couplings. This objective comparison, supported by experimental data, aims to inform reagent selection and reaction optimization in the synthesis of complex molecules.
The strategic placement of fluorine and methyl substituents on the phenylboronic acid ring significantly influences the electronic and steric properties of the molecule, thereby dictating its reactivity in various chemical transformations. Understanding these substituent effects is crucial for predicting reaction outcomes and developing robust synthetic methodologies. This guide focuses on the comparative reactivity of this compound and its isomers, providing a valuable resource for chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of phenylboronic acids in this palladium-catalyzed reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the rate of transmetalation, a key step in the catalytic cycle.
Table 1: Illustrative Comparison of Isomer Reactivity in Suzuki-Miyaura Coupling
| Boronic Acid Isomer | Relative Position of Substituents | Expected Relative Reactivity |
| This compound | F (para), CH₃ (ortho) | High |
| 2-Fluoro-4-methylphenylboronic acid | F (ortho), CH₃ (para) | Moderate to High |
| 3-Fluoro-4-methylphenylboronic acid | F (meta), CH₃ (para) | Moderate |
| 4-Fluoro-3-methylphenylboronic acid | F (para), CH₃ (meta) | High |
Note: This table is based on general principles of electronic effects in Suzuki-Miyaura coupling and requires experimental verification for precise quantitative comparison.
Experimental Protocol: Suzuki-Miyaura Coupling
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the different isomers of fluoromethylphenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Fluoromethylphenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, the fluoromethylphenylboronic acid isomer, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Workflow for Suzuki-Miyaura Coupling
A Head-to-Head Comparison of 4-Fluoro-2-methylphenylboronic Acid and Other Substituted Phenylboronic Acids in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides a detailed comparison of 4-fluoro-2-methylphenylboronic acid against other commonly used substituted phenylboronic acids, supported by experimental data and protocols to aid in reagent selection and reaction optimization.
The unique substitution pattern of this compound, featuring both an electron-withdrawing fluorine atom and a sterically influential ortho-methyl group, presents a distinct combination of electronic and steric effects. These characteristics can significantly impact its performance in the palladium-catalyzed Suzuki coupling reaction compared to simpler substituted analogues.
Influence of Substituents on Suzuki Coupling Performance
The reactivity of phenylboronic acids in Suzuki coupling is governed by a delicate interplay of steric and electronic factors. Electron-withdrawing substituents, such as a fluorine atom, can increase the Lewis acidity of the boron center, which may influence the transmetalation step in the catalytic cycle. However, strong electron-withdrawing groups can also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction.
Conversely, ortho-substituents, like a methyl group, can introduce steric hindrance around the carbon-boron bond. This steric bulk can affect the rate of transmetalation and may require careful optimization of the catalyst system, particularly the choice of phosphine (B1218219) ligand, to achieve high yields.
Comparative Performance Data
To provide a quantitative comparison, the following table summarizes the performance of this compound and other selected phenylboronic acids in Suzuki coupling reactions under comparable conditions.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [1] |
| 2-Methylphenylboronic acid | 2,4,6-triisopropylbromobenzene | Pd₂(dba)₃·CHCl₃ / Ligand | K₃PO₄ | Toluene | 60 | 1.5 | - | [2] |
| This compound | Aryl Halide | - | - | - | - | - | - | - |
Note: Direct comparative yield data for this compound under the same conditions as the other listed boronic acids was not available in the searched literature. The data for 2-methylphenylboronic acid is from a reaction with a different, sterically hindered coupling partner and is provided for general context of ortho-substituted boronic acids.
The available data suggests that 4-fluorophenylboronic acid can provide excellent yields in Suzuki coupling reactions.[1] The presence of the electron-withdrawing fluorine atom appears to be beneficial for the reaction with 1-bromo-4-fluorobenzene. For ortho-substituted boronic acids like 2-methylphenylboronic acid, the reaction conditions, particularly the ligand, are crucial for achieving good results, especially with sterically demanding coupling partners.[2]
Experimental Protocols
A detailed experimental protocol is essential for reproducing and comparing results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction which can be adapted for the phenylboronic acids discussed.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Logical Workflow for Reagent Selection and Optimization
The selection of the appropriate phenylboronic acid and the optimization of reaction conditions are critical for a successful Suzuki coupling. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting reagents and optimizing conditions for a Suzuki coupling reaction.
Conclusion
This compound is a valuable reagent for the synthesis of biaryl compounds, offering a unique combination of steric and electronic properties. While direct comparative data is limited, understanding the fundamental principles of substituent effects in Suzuki coupling allows for rational reagent selection and optimization. The electron-withdrawing nature of the fluorine at the para-position is generally expected to be favorable for the reaction, while the ortho-methyl group necessitates careful consideration of steric hindrance and appropriate ligand selection. The provided protocols and workflow diagrams serve as a guide for researchers to effectively utilize this and other substituted phenylboronic acids in their synthetic endeavors. Further head-to-head comparative studies under standardized conditions would be highly beneficial to the scientific community for a more definitive assessment of its relative performance.
References
A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Fluoro-2-methylphenylboronic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. This guide provides a comparative analysis of palladium catalysts for the coupling of 4-Fluoro-2-methylphenylboronic acid, a common building block in medicinal chemistry.
The choice of catalyst is critical for achieving optimal yields and reaction efficiency, particularly with electronically modified substrates like this compound. Here, we compare the performance of three classes of palladium catalysts: a traditional homogeneous catalyst, a modern Buchwald precatalyst, and a heterogeneous nanoparticle catalyst, with supporting data from the literature.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids. While direct comparative data for this compound across all catalyst types under identical conditions is limited in the public domain, the data presented provides valuable insights into their relative performance with structurally similar substrates.
| Catalyst System | Coupling Partner | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| G-COOH-Pd-10 | 2-bromo-5-fluorotoluene | Not Specified | H₂O/EtOH | K₂CO₃ | 110 | 3 | 95 | [1][2] |
| Buchwald Precatalyst (XPhos) | 4-chloroanisole | 2 | THF/H₂O | K₃PO₄ | RT | <0.5 | 93 | [3][4] |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Not Specified | MeOH/H₂O | Na₂CO₃ | Microwave | Not Specified | >90 | [5] |
Note: The data presented is for illustrative purposes, based on the coupling of similar fluorinated boronic acids or challenging substrates. Direct comparison requires running these catalysts under identical conditions for the specific coupling of this compound.
Catalytic Cycle and Experimental Workflow
To visualize the fundamental processes involved, the following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Typical experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
Below are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
General Procedure using a Homogeneous Catalyst (e.g., Pd(PPh₃)₄)
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and the base.
-
Add the degassed solvent and water (if using a biphasic system).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
General Procedure using a Buchwald Precatalyst
Buchwald precatalysts often allow for milder reaction conditions and lower catalyst loadings.[3][4]
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Buchwald Precatalyst (e.g., XPhos Pd G3) (0.01-0.02 mmol)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 mmol)
-
Solvent (e.g., THF, t-BuOH, Toluene)
-
Water
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl halide, this compound, the Buchwald precatalyst, and the base to a dry reaction vessel.
-
Add the degassed solvent(s).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).[3][4]
-
Monitor the reaction for completion. These reactions are often significantly faster than those using traditional catalysts.[3][4]
-
Follow the workup and purification steps as described in the general procedure for homogeneous catalysts.
General Procedure using a Heterogeneous Catalyst (e.g., Pd/C)
Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture.[6]
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd/C (e.g., 10 wt% Pd on activated carbon) (1-5 mol% Pd)
-
Base (e.g., K₂CO₃, NaHCO₃) (2.0 mmol)
-
Solvent (e.g., Ethanol/Water, THF/Water)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, the base, and the solvent mixture.
-
Add the Pd/C catalyst.
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool the reaction mixture and filter to remove the heterogeneous catalyst. The catalyst can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Perform a standard aqueous workup and purification as described previously.
Conclusion
The selection of an appropriate palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that can significantly impact reaction efficiency, yield, and cost-effectiveness. While traditional catalysts like Pd(PPh₃)₄ are still in use, modern Buchwald precatalysts offer the advantages of milder reaction conditions, lower catalyst loadings, and often faster reaction times.[3][4] For applications where catalyst removal and recycling are a priority, heterogeneous catalysts like palladium on carbon present a viable and sustainable alternative.[6] The optimal choice will depend on the specific requirements of the synthesis, including the nature of the coupling partner, scale, and economic considerations. Researchers are encouraged to screen a variety of catalyst systems to identify the most effective solution for their specific application.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Fluoro-2-methylphenylboronic Acid and its Alternatives in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is critical for the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of the organoboron reagent significantly impacts reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 4-Fluoro-2-methylphenylboronic acid against alternative reagents used in these essential carbon-carbon bond-forming reactions.
This compound is a versatile reagent in organic synthesis, valued for its role in the construction of complex biaryl structures, which are prevalent in many pharmaceutical agents and advanced materials. The presence of both a fluorine atom and a methyl group on the phenyl ring introduces specific electronic and steric properties that influence its reactivity in cross-coupling reactions.
Performance Comparison of Cross-Coupling Reagents
The performance of boronic acids and their derivatives in Suzuki-Miyaura coupling is highly dependent on factors such as the electronic nature of the substituents, steric hindrance, and the stability of the reagent itself. To provide a clear benchmark, this guide compares this compound with two key alternatives: the structurally simpler 4-Fluorophenylboronic acid and the more stable potassium 4-Fluoro-2-methylphenyltrifluoroborate.
The following table summarizes the expected performance of these reagents in a representative Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole. The data is compiled based on typical yields reported in the literature for structurally similar compounds.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90-98 |
| Potassium 4-Fluoro-2-methylphenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | ~80-90 |
Note: The yields presented are typical and can vary based on the specific reaction conditions, scale, and purity of the reagents.
Alternative Cross-Coupling Reagents: A Closer Look
While this compound is a highly effective reagent, alternative organoboron compounds have been developed to address some of the limitations of traditional boronic acids, such as stability and ease of handling.
-
Potassium Organotrifluoroborates: These salts are crystalline, free-flowing solids that are significantly more stable to air and moisture than their corresponding boronic acids.[1][2] This enhanced stability translates to a longer shelf-life and easier handling.[1] In cross-coupling reactions, they typically require slightly modified conditions, such as the use of a different base (e.g., Cs₂CO₃), to facilitate the release of the active boronic acid species in situ.[3]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of highly stable, crystalline organoboron reagents.[4][5] They are compatible with a wide range of reaction conditions and can be purified by chromatography.[4] A key feature of MIDA boronates is their ability to undergo a slow, controlled release of the boronic acid under basic aqueous conditions, which can be advantageous when working with unstable boronic acids.[4]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different cross-coupling reagents. The following is a general experimental procedure for a Suzuki-Miyaura reaction that can be adapted to benchmark this compound and its alternatives.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid reagent (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
The vessel is then sealed with a septum.
Inert Atmosphere:
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.
Solvent and Catalyst Addition:
-
Add the degassed solvent system via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst in the reaction solvent and add it to the reaction mixture via syringe.
Reaction:
-
The reaction mixture is then heated to the desired temperature with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
Visualizing the Process
To better understand the experimental workflow and the fundamental mechanism of the Suzuki-Miyaura reaction, the following diagrams are provided.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Potassium Trifluoroborate Salts [merckmillipore.com]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Isotopic Labeling with 4-Fluoro-2-methylphenylboronic Acid for PET Tracer Development
For Researchers, Scientists, and Drug Development Professionals
The development of novel positron emission tomography (PET) tracers is a cornerstone of modern medicine, enabling non-invasive imaging for diagnosis, staging, and monitoring of various diseases. The introduction of fluorine-18 (B77423) (¹⁸F), with its favorable half-life and imaging characteristics, into bioactive molecules is a critical step in this process. This guide provides a comprehensive comparison of isotopic labeling studies utilizing arylboronic acids, with a focus on providing context for the use of 4-Fluoro-2-methylphenylboronic acid. We will delve into the prevalent copper-mediated radiofluorination methodology, compare its performance with alternative precursors, and provide detailed experimental protocols to support your research and development endeavors.
Performance Comparison of Precursors for ¹⁸F-Labeling
The copper-mediated radiofluorination of organoboron compounds has emerged as a versatile and widely adopted method for the synthesis of ¹⁸F-labeled arenes. This technique offers high functional group tolerance and is effective for a range of substrates. While direct, head-to-head comparative studies for this compound are not extensively published, we can infer its expected performance by examining data from structurally similar arylboronic acids and comparing them with alternative precursors like arylstannanes and boronate esters.
The following tables summarize quantitative data from various studies. It is crucial to note that direct comparison of radiochemical conversion (RCC) or radiochemical yield (RCY) across different studies should be approached with caution due to variations in experimental conditions, such as reaction time, temperature, and the amount of precursor used.
Table 1: Performance of Various Substituted Phenylboronic Acids in Copper-Mediated ¹⁸F-Fluorination
| Precursor | Substituent Type | Radiochemical Conversion (RCC) (%) | Reference |
| 4-Acetylphenylboronic acid | Electron-withdrawing | 51 ± 5 | [1] |
| 4-Cyanophenylboronic acid | Electron-withdrawing | 63 ± 10 | [2] |
| Phenylboronic acid | Electron-neutral | 47 ± 6 | [2] |
| 4-Methoxyphenylboronic acid | Electron-donating | 36 ± 11 | [1] |
| 3,4,5-Trimethoxyphenylboronic acid | Electron-donating | 36 ± 11 | [1] |
Note: The performance of this compound is expected to be within the range of electron-neutral to slightly electron-donating substituted phenylboronic acids.
Table 2: Comparison of Arylboronic Acids with Alternative Precursors
| Precursor Type | Example Compound | Radiochemical Conversion/Yield | Key Advantages | Key Disadvantages | Reference |
| Arylboronic Acid | 4-Acetylphenylboronic acid | 51 ± 5% RCC | Readily available, stable | Can be less reactive than arylstannanes | [1] |
| Aryl Pinacol (B44631) Boronate Ester | 4-Acetylphenyl pinacol boronate | 66 ± 6% RCY | Good reactivity, stable | May require an additional synthetic step | [1][3] |
| Arylstannane | 4-Acetylphenyltrimethylstannane | Up to 63% RCC | High reactivity, fast reaction times | Toxicity of tin reagents, purification challenges | [2][4] |
| Diaryliodonium Salt | (Mesityl)(4-acetylphenyl)iodonium salt | 14 ± 1% RCC | Can be effective for electron-rich arenes | Lower yields compared to other methods | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the copper-mediated radiofluorination of arylboronic acids. This protocol is based on commonly reported procedures and should be optimized for specific substrates and automated synthesis modules.
General Manual Protocol for Copper-Mediated ¹⁸F-Fluorination of Arylboronic Acids
-
Preparation of [¹⁸F]Fluoride : No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride in [¹⁸O]H₂O is trapped on an anion exchange cartridge (e.g., QMA).
-
Elution of [¹⁸F]Fluoride : The [¹⁸F]fluoride is eluted from the cartridge with a solution of a base (e.g., K₂CO₃) and a phase transfer catalyst (e.g., Kryptofix 2.2.2.) in a mixture of acetonitrile (B52724) and water.
-
Azeotropic Drying : The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110 °C).
-
Reaction Setup : To the dried [¹⁸F]KF/K₂₂₂ complex, a solution of the arylboronic acid precursor (e.g., this compound), a copper(II) source (e.g., Cu(OTf)₂), and a ligand (e.g., pyridine) in an anhydrous solvent (e.g., DMF) is added.
-
Radiofluorination Reaction : The reaction mixture is heated at a specified temperature (e.g., 110 °C) for a designated time (e.g., 20 minutes).
-
Quenching and Purification : The reaction is quenched, and the crude product is purified using high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled arene.
-
Formulation : The purified product is formulated in a suitable solvent for in vivo administration.
Automated Synthesis
This manual procedure can be adapted for automated synthesis modules (e.g., GE TRACERLab) for reproducible and cGMP-compliant production of PET tracers.[1] The automation involves programming the sequence of reagent addition, heating, and purification steps.
Mandatory Visualizations
Experimental Workflow for ¹⁸F-Labeling using Arylboronic Acids
Caption: A generalized workflow for the copper-mediated ¹⁸F-fluorination of arylboronic acids.
Logical Relationship: Comparison of Precursors for Copper-Mediated ¹⁸F-Fluorination
Caption: A logical diagram comparing key attributes of different precursor classes for ¹⁸F-fluorination.
References
- 1. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation Copper Mediators for the Efficient Production of 18F‐Labeled Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetics of Sterically Hindered Suzuki Coupling: A Comparative Analysis of 4-Fluoro-2-methylphenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl compounds. However, the use of sterically hindered and electronically modified substrates like 4-fluoro-2-methylphenylboronic acid introduces unique kinetic challenges. This guide provides a comparative kinetic analysis of this substrate, referencing data from analogous systems to predict its performance and offering detailed experimental protocols for its study.
The presence of an ortho-methyl group and a fluorine atom on the phenylboronic acid ring significantly influences the kinetics of the Suzuki-Miyaura coupling. The ortho-methyl group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the transmetalation step. Conversely, the electron-withdrawing nature of the fluorine atom can impact the electronic properties of the boronic acid, which also affects the rate of transmetalation, often considered the rate-determining step in many Suzuki-Miyaura catalytic cycles.[1]
Performance Comparison with Alternative Boronic Acids
While specific kinetic data for this compound is not extensively available in public literature, we can infer its reactivity by comparing it with other substituted phenylboronic acids. The interplay of steric and electronic effects is crucial in determining the reaction rate.
Table 1: Predicted Kinetic Comparison of Various Phenylboronic Acids in Suzuki Coupling
| Boronic Acid | Key Features | Predicted Effect on Reaction Rate | Rationale |
| This compound | Ortho-methyl (steric hindrance), para-fluoro (electron-withdrawing) | Moderate to Slow | The ortho-methyl group is expected to decrease the rate of transmetalation due to steric hindrance. The para-fluoro group, being electron-withdrawing, may slightly increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation, but this effect might be overshadowed by the steric hindrance. |
| Phenylboronic acid | Unsubstituted (baseline) | Fast | Serves as a benchmark with minimal steric and electronic effects, generally leading to rapid reaction rates under standard conditions. |
| 2-Methylphenylboronic acid | Ortho-methyl (steric hindrance) | Slow | The steric bulk of the ortho-methyl group significantly slows down the transmetalation step, leading to lower reaction rates compared to the unsubstituted analog.[2][3] |
| 4-Fluorophenylboronic acid | Para-fluoro (electron-withdrawing) | Fast | The electron-withdrawing fluorine atom increases the electrophilicity of the boron center, which can facilitate the transmetalation step and lead to faster reaction rates compared to phenylboronic acid.[1] |
| 3,5-Dichlorophenylboronic acid | Meta-chloro (electron-withdrawing, less steric hindrance) | Very Fast | The strong electron-withdrawing nature of the two chlorine atoms significantly enhances the rate of transmetalation, while their meta-position minimizes steric hindrance. |
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data for the Suzuki coupling of this compound, a well-designed experimental workflow is essential. The following protocols outline methodologies for monitoring the reaction progress and determining key kinetic parameters.
General Reaction Setup
A typical Suzuki-Miyaura coupling reaction is set up as follows:
-
In a thermostated reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).[1]
-
Add a suitable solvent, such as a mixture of dioxane and water.[1]
-
Maintain the reaction at a constant temperature and stir vigorously.
Monitoring Reaction Progress
The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]
-
Sampling: At predetermined time points, withdraw a small aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid solution) to stop the catalytic cycle.
-
Analysis: Analyze the quenched sample to determine the concentration of the reactants and the product.
-
Data Plotting: Plot the concentration of the product or the disappearance of the limiting reactant against time to obtain the reaction profile.
Determination of Reaction Orders and Rate Constants
By systematically varying the initial concentrations of each reactant (aryl halide, boronic acid, catalyst, and base) while keeping the others constant, the reaction order with respect to each component can be determined. The initial rate method is commonly employed for this purpose.
Visualizing the Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow for its kinetic analysis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the kinetic study of Suzuki coupling.
Conclusion
The kinetic analysis of the Suzuki-Miyaura coupling of this compound is essential for optimizing reaction conditions and improving yields in synthetic applications. While direct kinetic data is sparse, a comparative approach based on the known effects of steric hindrance and electronic modification in similar systems provides valuable predictive insights. The ortho-methyl group is anticipated to be the dominant factor, leading to a slower reaction rate compared to less hindered boronic acids. The provided experimental protocols offer a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding and more efficient application of this versatile cross-coupling reaction in the development of novel chemical entities.
References
Unraveling the Mechanism of 4-Fluoro-2-methylphenylboronic Acid Cross-Coupling: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and accelerating discovery. This guide provides a comparative analysis of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, with a specific focus on the mechanistic nuances of utilizing 4-Fluoro-2-methylphenylboronic acid, supported by Density Functional Theory (DFT) studies and experimental data.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] While this overarching framework is well-established, the specific energetics and intermediates can vary significantly depending on the substrates, ligands, and reaction conditions. DFT studies have been instrumental in elucidating these subtleties, providing invaluable insights into the reaction pathways.
This guide leverages findings from computational and experimental investigations into the Suzuki-Miyaura coupling of arylboronic acids, with a particular emphasis on data available for 4-fluorophenylboronic acid as a close proxy for this compound. The electronic effects of the fluorine substituent are expected to play a significant role in the reaction mechanism.
The Catalytic Cycle: A Step-by-Step Mechanistic Look
The cross-coupling of this compound with an aryl halide (Ar-X) catalyzed by a palladium(0) complex, typically bearing phosphine (B1218219) ligands (L), can be visualized as a cyclical process.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Mechanistic Steps:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. This is often the rate-determining step of the overall reaction.[1] The palladium center inserts into the Ar-X bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition generally following the trend I > Br > Cl > F.
-
Transmetalation: This step involves the transfer of the organic group (in this case, the 4-fluoro-2-methylphenyl group) from the boron atom to the palladium center. The presence of a base is crucial for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[1] DFT studies have indicated that the transmetalation can proceed through different pathways, with the formation of a Pd-O-B linkage being a key feature.[2]
-
Reductive Elimination: The final step is the reductive elimination from the cis-isomeric Pd(II) complex, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Comparative Analysis: Insights from DFT and Experimental Data
A study involving the reaction of a dimeric palladium hydroxo complex with various arylboronic acids and their esters has provided valuable kinetic data for the transmetalation step.
| Boronic Acid/Ester Derivative | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate |
| 4-Fluorophenylboronic acid | 5.78 x 10⁻⁴ | 1.00 |
| Catechol 4-fluorophenylboronate | 1.30 x 10⁻⁶ | 0.002 |
| 4,5-Dimethoxycatechol 4-fluorophenylboronate | 2.43 x 10⁻³ | 4.20 |
| 3,6-Dimethoxycatechol 4-fluorophenylboronate | 3.34 x 10⁻³ | 5.78 |
Data adapted from kinetic studies on the transmetalation step.[2]
The data clearly indicates that the nature of the boron species significantly impacts the rate of transmetalation. Electron-withdrawing groups on the boronic ester, such as in the catechol derivative, were found to significantly slow down the transfer of the aryl group. Conversely, electron-donating substituents on the catechol ring led to a notable rate enhancement. This suggests that the electronic properties of the boronic acid and its derivatives play a crucial role in the efficiency of the transmetalation step.
Alternative Mechanistic Pathways
While the canonical Suzuki-Miyaura cycle is widely accepted, DFT studies have also explored alternative pathways. For instance, in certain systems, a "boronate pathway" (where the base first activates the boronic acid) is considered more favorable than a "hydroxide pathway" (where the base first coordinates to the palladium center). The specific pathway that dominates can depend on the reaction conditions and the nature of the reactants.
Below is a workflow illustrating the decision-making process in a computational study of the transmetalation step.
Figure 2. A logical workflow for the computational investigation of alternative transmetalation pathways.
Experimental and Computational Protocols
Experimental Protocol for Kinetic Studies: A representative experimental setup for monitoring the transmetalation kinetics involves the use of low-temperature NMR spectroscopy. A solution of the palladium complex (e.g., a dimeric palladium hydroxo complex) in a suitable solvent (e.g., THF-d8) is cooled to a low temperature (e.g., -78 °C). A solution of the boronic acid or ester is then added, and the reaction progress is monitored by acquiring NMR spectra at regular intervals as the temperature is slowly raised. The rate constants are then determined by fitting the concentration changes of the reactants and products to appropriate kinetic models.[2]
Computational Protocol (DFT): DFT calculations are typically performed using a software package like Gaussian. The mechanism is investigated by optimizing the geometries of all reactants, intermediates, transition states, and products. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for palladium) are chosen. Frequency calculations are performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energies. The calculated energy profiles for the different proposed pathways allow for the identification of the most likely reaction mechanism.
Conclusion
DFT studies, in conjunction with experimental data, provide a powerful framework for understanding the intricate mechanism of the Suzuki-Miyaura cross-coupling reaction. For substrates like this compound, the electronic effects of the substituents are critical in determining the energetics of the catalytic cycle, particularly the transmetalation step. While direct computational data for this specific molecule is limited, the insights gained from closely related fluorinated analogues offer a robust foundation for rational catalyst design and reaction optimization. The continued application of computational chemistry will undoubtedly lead to a deeper understanding and further refinement of this indispensable synthetic tool.
References
A Comparative Guide to Bases in Suzuki-Miyaura Cross-Coupling Reactions of 4-Fluoro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides a side-by-side comparison of commonly employed bases in the context of reactions involving 4-Fluoro-2-methylphenylboronic acid, supported by representative experimental data and detailed protocols.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid, facilitating the crucial transmetalation step. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly impact reaction rates, yields, and the compatibility with sensitive functional groups.
Side-by-Side Comparison of Common Bases
The selection of an optimal base is highly dependent on the specific substrates, solvent, and catalyst system employed. Below is a table summarizing the general performance of various inorganic bases in Suzuki-Miyaura reactions, with expected outcomes for a reaction between this compound and an aryl bromide.
| Base | Common Solvents | General Performance & Characteristics | Expected Yield Range (%) |
| Potassium Carbonate (K₂CO₃) | Toluene (B28343)/Water, Dioxane/Water, Ethanol/Water | A widely used, cost-effective, and moderately strong base.[1][2][3] It is effective for a broad range of substrates and is a good starting point for reaction optimization.[1][2][3] | 85-95 |
| Cesium Carbonate (Cs₂CO₃) | Toluene, Dioxane, THF | A stronger and more soluble base than K₂CO₃, often leading to higher yields and faster reaction times, especially with sterically hindered substrates.[4] Its higher cost can be a drawback. | 90-98 |
| Sodium Carbonate (Na₂CO₃) | Ethanol/Water, DMF/Water, n-Propanol/Water | Another cost-effective option, generally providing good to excellent yields.[5][6][7] In some cases, it has been reported to be more effective than K₂CO₃.[6][7] | 88-96 |
| Potassium Phosphate (B84403) (K₃PO₄) | Toluene, Dioxane, THF | A non-nucleophilic base that is particularly effective for coupling reactions involving sensitive functional groups and for minimizing side reactions like protodeboronation.[1][8] | 85-97 |
Note: The expected yield ranges are estimates based on typical Suzuki-Miyaura reactions and may vary depending on the specific aryl halide, catalyst, ligand, temperature, and reaction time.
Experimental Protocols
The following are detailed, representative protocols for performing a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide using different bases. These protocols are intended as a starting point and may require optimization for specific substrates and laboratory conditions.
Protocol 1: Using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (B44618) [PPh₃] (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add 10 mL of a degassed 4:1 mixture of toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Using Cesium Carbonate (Cs₂CO₃)
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Add 10 mL of anhydrous, degassed 1,4-dioxane to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Protocol 3: Using Sodium Carbonate (Na₂CO₃)
Materials:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triphenylphosphine [PPh₃] (2 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
n-Propanol
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and n-propanol (10 mL). Stir the mixture until all solids are dissolved.
-
Add palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.02 mmol) to the solution.
-
Add 3.25 mL of a 2M aqueous sodium carbonate solution.[5]
-
Heat the mixture to reflux (approximately 97 °C) under a nitrogen atmosphere.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete (typically 1-3 hours), cool to room temperature and add 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).[1]
-
Seal the vessel and purge with an inert gas for 15 minutes.[1]
-
Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[1]
-
Dilute with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Conclusion
The choice of base is a critical parameter for the successful execution of Suzuki-Miyaura cross-coupling reactions with this compound. While potassium carbonate represents a reliable and cost-effective starting point, stronger bases like cesium carbonate may offer improved yields and faster reaction times, particularly for challenging substrates. Sodium carbonate provides another effective and economical alternative. For reactions involving base-sensitive functional groups, the non-nucleophilic potassium phosphate is often the base of choice. The provided protocols offer a foundation for developing optimized conditions for specific synthetic targets. Researchers are encouraged to screen various bases and reaction parameters to achieve the desired outcome with the highest efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 3. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 4. Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Evaluating the green chemistry metrics of reactions using 4-Fluoro-2-methylphenylboronic acid
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a cornerstone of modern chemistry. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forging carbon-carbon bonds, frequently employs boronic acids as key reagents. This guide provides an objective comparison of the green chemistry metrics for a typical Suzuki-Miyaura reaction using 4-Fluoro-2-methylphenylboronic acid and explores a greener alternative, highlighting the importance of evaluating and optimizing synthetic routes for improved sustainability.
The principles of green chemistry are increasingly integral to chemical process development, aiming to minimize environmental impact and enhance safety and efficiency. To quantify the "greenness" of a chemical reaction, a set of metrics has been established. This guide will focus on four key mass-based metrics: Atom Economy, E-Factor, Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME).
Key Green Chemistry Metrics Explained
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. It highlights how many atoms from the reactants are incorporated into the final product.
-
Environmental Factor (E-Factor): This metric quantifies the amount of waste produced relative to the amount of desired product. A lower E-Factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI signifies a more sustainable and efficient process.
-
Reaction Mass Efficiency (RME): This metric provides a more practical measure of reaction efficiency than atom economy by taking into account the reaction yield and the stoichiometric ratio of reactants.
Comparative Analysis of Suzuki-Miyaura Reactions
To illustrate the application of these metrics, we will compare two hypothetical Suzuki-Miyaura reactions for the synthesis of a fluorinated biaryl compound.
Reaction 1: Traditional Suzuki-Miyaura Coupling
This reaction utilizes this compound and an aryl bromide in a conventional solvent system.
Reaction 2: Greener Suzuki-Miyaura Coupling
This alternative approach employs a more environmentally benign solvent and potentially a more efficient catalytic system, aiming to reduce waste and improve overall efficiency.
The following table summarizes the quantitative data and calculated green chemistry metrics for both reactions.
| Parameter | Reaction 1: Traditional Suzuki-Miyaura | Reaction 2: Greener Suzuki-Miyaura |
| Reactants | ||
| This compound | 1.2 mmol (0.185 g) | 1.1 mmol (0.169 g) |
| 4-Bromoanisole (B123540) | 1.0 mmol (0.187 g) | 1.0 mmol (0.187 g) |
| Palladium Catalyst | 0.03 mmol (e.g., Pd(PPh₃)₄, 0.035 g) | 0.01 mmol (e.g., Pd/C, 0.011 g) |
| Base | 2.0 mmol (e.g., K₂CO₃, 0.276 g) | 2.0 mmol (e.g., K₃PO₄, 0.424 g) |
| Solvent | ||
| Toluene (B28343) | 10 mL (8.67 g) | Water |
| Ethanol (B145695) | 2 mL (1.58 g) | 5 mL (5.0 g) |
| Water | 2 mL (2.0 g) | - |
| Work-up Solvents | ||
| Ethyl Acetate (B1210297) | 30 mL (27.03 g) | Ethyl Acetate |
| Water | 20 mL (20.0 g) | 10 mL (9.01 g) |
| Brine | 10 mL (12.0 g) | 5 mL (6.0 g) |
| Product | ||
| 4'-Fluoro-2'-methyl-4-methoxybiphenyl | 0.195 g (Yield: 90%) | 0.206 g (Yield: 95%) |
| Green Chemistry Metrics | ||
| Atom Economy | 56.4% | 56.4% |
| E-Factor | 358 | 36 |
| Process Mass Intensity (PMI) | 359 | 37 |
| Reaction Mass Efficiency (RME) | 42.6% | 47.9% |
Analysis of the Results:
As the data indicates, while the Atom Economy is identical for both reactions (as it is a theoretical value based on the stoichiometry of the desired product formation), the other metrics reveal a significant difference in their environmental performance.
The E-Factor for the greener Suzuki-Miyaura reaction is dramatically lower (36 vs. 358), indicating a nearly tenfold reduction in waste generation per kilogram of product. This is primarily due to the use of water as the primary solvent and a reduction in the volume of organic solvents used during the work-up.
Similarly, the Process Mass Intensity (PMI) is significantly improved in the greener alternative (37 vs. 359), reflecting a much more efficient use of materials throughout the entire process.
The Reaction Mass Efficiency (RME) also shows an improvement in the greener protocol (47.9% vs. 42.6%), which is a result of the higher product yield.
Experimental Protocols
Reaction 1: Traditional Suzuki-Miyaura Coupling
-
To a round-bottom flask, add this compound (0.185 g, 1.2 mmol), 4-bromoanisole (0.187 g, 1.0 mmol), Pd(PPh₃)₄ (0.035 g, 0.03 mmol), and K₂CO₃ (0.276 g, 2.0 mmol).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the mixture to 80°C and stir for 12 hours.
-
After cooling, extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water (20 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4'-fluoro-2'-methyl-4-methoxybiphenyl (0.195 g, 90% yield).
Reaction 2: Greener Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (0.169 g, 1.1 mmol), 4-bromoanisole (0.187 g, 1.0 mmol), 10% Pd/C (0.011 g, 0.01 mmol), and K₃PO₄ (0.424 g, 2.0 mmol).
-
Add 5 mL of water to the mixture.
-
Heat the reaction to 100°C and stir vigorously for 1 hour.
-
Cool the reaction to room temperature and extract with ethyl acetate (2 x 5 mL).
-
Wash the combined organic layers with water (10 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product is purified by recrystallization to afford 4'-fluoro-2'-methyl-4-methoxybiphenyl (0.206 g, 95% yield).
Visualizing the Workflow
To better understand the logical flow of evaluating and comparing these reactions, the following diagram illustrates the process.
Caption: Workflow for evaluating and comparing the green chemistry metrics of two synthetic routes.
Conclusion
This comparative guide demonstrates the practical application of green chemistry metrics in evaluating and improving synthetic methodologies. By analyzing metrics such as E-Factor and PMI, researchers can gain a quantitative understanding of the environmental impact of their reactions. The greener Suzuki-Miyaura protocol, through the strategic selection of a water-based solvent system and a more efficient catalyst, showcases a significant reduction in waste and an improvement in overall process efficiency. For professionals in drug development and chemical research, the adoption of such green chemistry principles is not only an environmental responsibility but also a pathway to more cost-effective and sustainable chemical manufacturing.
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 4-Fluoro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive cross-validation of four widely-used analytical methods for the quantification of 4-Fluoro-2-methylphenylboronic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Potentiometric Titration. The objective is to provide a thorough comparison of their performance, enabling researchers and quality control professionals to select the most suitable method for their specific analytical needs, from routine purity assessment to trace-level impurity analysis.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity profiling, or structural confirmation. The following tables summarize the key performance characteristics of each method for the analysis of this compound. The data presented is a composite of established analytical principles and published data for structurally similar fluorinated arylboronic acids, providing a realistic expectation of performance.
Table 1: Quantitative Performance Comparison
| Parameter | HPLC-UV | GC-MS (with derivatization) | ¹⁹F qNMR | Potentiometric Titration |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | N/A |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~1 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~3 µg/mL | ~0.3 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% | 99.5 - 100.5% |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 0.5% |
Table 2: Method Attributes Comparison
| Attribute | HPLC-UV | GC-MS (with derivatization) | ¹⁹F qNMR | Potentiometric Titration |
| Principle | Separation by polarity | Separation by volatility and mass-to-charge ratio | Nuclear spin properties in a magnetic field | Neutralization reaction |
| Typical Application | Purity assessment, impurity profiling, quantification | Identification and quantification of volatile impurities | Absolute quantification, structural confirmation | Assay of bulk material |
| Advantages | High resolution, sensitivity, and specificity | High sensitivity and structural elucidation capabilities | Highly specific, non-destructive, requires no reference standard of the analyte | Simple, inexpensive, highly accurate for bulk material |
| Limitations | Potential for on-column degradation of boronic acids | Requires derivatization for non-volatile boronic acids | Lower sensitivity compared to chromatographic methods | Less specific, may not detect non-acidic impurities |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify this compound.
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak. For quantification, a calibration curve should be prepared using certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and the main component after derivatization.
-
Instrumentation: GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation: To 1 mg of the sample, add 100 µL of the derivatization reagent and heat at 70°C for 30 minutes.[1]
-
Procedure: Inject 1 µL of the derivatized sample into the GC-MS. Identify compounds based on their mass spectra and retention times. Quantification is achieved using an internal standard and a calibration curve.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an absolute quantification of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz) with a fluorine probe.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material containing fluorine with a known concentration and a signal that does not overlap with the analyte, for example, trifluorotoluene.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and a known amount of the internal standard into an NMR tube. Dissolve in ~0.7 mL of the deuterated solvent.
-
Procedure: Acquire a ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay). The concentration of the analyte is calculated by comparing the integral of its ¹⁹F signal to the integral of the internal standard's ¹⁹F signal.
Potentiometric Titration
Objective: To determine the assay (potency) of the bulk this compound. A purity of 97 - 105% is typically determined by this method.[2][3]
-
Instrumentation: Autotitrator with a pH electrode.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Reagent: Mannitol.
-
Sample Preparation: Accurately weigh about 200 mg of the sample into a beaker, dissolve in 50 mL of water, and then add 5 g of mannitol.[4]
-
Procedure: Titrate the sample solution with the standardized 0.1 M NaOH to the potentiometric endpoint. The assay is calculated based on the volume of titrant consumed.[4]
Visualization of Workflows and Relationships
To further clarify the processes involved, the following diagrams illustrate the cross-validation workflow, the analytical workflow for a chromatographic method, and the logical relationship for method selection.
References
A Comparative Guide: Thermal vs. Microwave Heating in Suzuki-Miyaura Cross-Coupling Reactions of 4-Fluoro-2-methylphenylboronic Acid
For researchers, scientists, and drug development professionals, the efficiency and outcome of carbon-carbon bond formation are critical. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the method of heating can significantly impact its performance. This guide provides an objective comparison of conventional thermal heating versus microwave irradiation for the Suzuki-Miyaura coupling of 4-Fluoro-2-methylphenylboronic acid with an aryl halide, supported by representative experimental data and detailed protocols.
The primary advantage of microwave-assisted organic synthesis lies in its rapid and uniform heating of the reaction mixture.[1][2] Unlike conventional heating, where heat is transferred from an external source through the vessel walls, microwaves directly excite the polar molecules within the reaction, leading to a rapid temperature increase.[1][2] This volumetric heating can dramatically reduce reaction times, often from hours to minutes, and frequently results in higher product yields and purity by minimizing the formation of byproducts.[1][2]
Performance Comparison: Thermal vs. Microwave Heating
To illustrate the differences between the two heating methods, a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole (B123540) is presented. The following table summarizes the expected quantitative data based on typical outcomes for similar reactions.
| Parameter | Conventional Thermal Heating | Microwave Irradiation |
| Reaction Time | 12 - 24 hours | 15 - 30 minutes |
| Typical Yield | 75 - 85% | > 90% |
| Temperature | 80 - 100 °C | 100 - 150 °C |
| Purity | Good to Excellent | Excellent |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of this compound and 4-bromoanisole under both conventional and microwave heating are provided below.
Conventional Thermal Heating Protocol
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Deionized water (5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Microwave Irradiation Protocol
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
10 mL microwave reaction vial
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,4-dioxane and deionized water.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To further clarify the processes, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Safe Disposal of 4-Fluoro-2-methylphenylboronic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Fluoro-2-methylphenylboronic acid (CAS No. 139911-29-8), a compound frequently used in organic synthesis. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] All handling and disposal operations must be performed with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]
Key Safety and Disposal Data Summary
The following table summarizes the critical safety and disposal information for this compound.
| Hazard Classification | Personal Protective Equipment (PPE) | Incompatible Materials | Disposal Method |
| Skin Irritant (Category 2)[1][2] | Chemical-resistant gloves, Lab coat[1][2] | Strong oxidizing agents, Strong acids[1] | Treat as hazardous chemical waste.[1][3][4] |
| Eye Irritant (Category 2)[1][2] | Safety goggles or face shield[1][2] | Do not dispose down the drain.[1][4][5] | |
| Respiratory Irritant[1][2] | Use in a well-ventilated area or fume hood; N95 respirator if dust is generated.[1][6] | Arrange for collection by a licensed hazardous waste disposal company.[4] |
Step-by-Step Disposal Protocol
The standard procedure for disposing of this compound and its contaminated materials is to manage it as hazardous waste. Neutralization is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department, as it may lead to unknown reactions.[3]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound waste. The label should include "Hazardous Waste" and the full chemical name.[3][4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[3]
-
Collect all materials that have come into contact with the chemical, such as contaminated gloves, pipette tips, and absorbent paper, in the same designated container.[4]
2. Containerization and Storage:
-
Use a chemically compatible container with a secure, tight-fitting lid.[3]
-
Keep the waste container closed at all times, except when adding waste.[4]
-
Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[3]
3. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.[4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container may be disposed of as regular waste, depending on your institution's policies. Deface the original label before disposal.[4]
4. Arranging for Professional Disposal:
-
When the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Fluoro-2-methylphenylboronic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methylphenylboronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required PPE, their specifications, and the rationale for their use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[1][2][3][4] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a fume hood to prevent inhalation of dust.[4] |
| Body Protection | A flame-resistant lab coat that covers the arms and fastens in the front. | Protects skin and personal clothing from accidental spills and contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
Procedural Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow must be followed.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Avoid Dust Formation: Take care to avoid the formation of dust and aerosols when handling the solid material.[5][6]
-
Eye and Skin Contact: Avoid all contact with skin and eyes.[5][6] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][2][3]
-
Ignition Sources: Keep the chemical away from all sources of ignition. Use non-sparking tools to prevent static discharge.[5][6]
Disposal Plan:
-
Waste Collection: All waste material, including any contaminated items, should be collected in a suitable, closed, and clearly labeled container for disposal.[5][6]
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[2][5] Do not empty into drains.[2]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
